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  • Product: 5-carbamoyl-1H-pyrrole-2-carboxylic acid
  • CAS: 1820641-87-9

Core Science & Biosynthesis

Foundational

5-carbamoyl-1H-pyrrole-2-carboxylic acid chemical structure and properties

An in-depth technical analysis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid requires moving beyond basic chemical catalog data to understand its value as a bifunctional pharmacophore and a product of sustainable, biobased...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid requires moving beyond basic chemical catalog data to understand its value as a bifunctional pharmacophore and a product of sustainable, biobased synthesis. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with actionable, mechanistically grounded insights into this specific pyrrole scaffold.

Chemical Identity and Structural Profiling

5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) is a highly functionalized, 2,5-disubstituted pyrrole[1]. In medicinal chemistry, pyrroles act as essential bioisosteres and rigid vectors for hydrogen bonding. The presence of both a carboxylic acid and a carbamoyl group on the same heteroaromatic ring creates a "push-pull" electronic environment that significantly alters the pKa of the pyrrole nitrogen, enhancing its capacity as a hydrogen bond donor[2].

To facilitate compound library design, the quantitative physicochemical properties and Lipinski parameters are summarized below:

PropertyValuePharmacological Relevance
IUPAC Name 5-carbamoyl-1H-pyrrole-2-carboxylic acidStandardized nomenclature for structural indexing.
CAS Number 1820641-87-9Registry identification for procurement[1].
Molecular Formula C₆H₆N₂O₃Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 154.12 g/mol Well below the 500 Da Lipinski threshold, ensuring high ligand efficiency.
SMILES NC(=O)c1ccc([nH]1)C(=O)OComputational mapping and molecular docking input.
H-Bond Donors 4 (Pyrrole NH, Acid OH, Amide NH₂)Promotes strong target anchoring (e.g., kinase hinge regions).
H-Bond Acceptors 4 (Acid C=O, Amide C=O, Acid OH, Amide NH₂)Enables diverse electrostatic interactions.
TPSA ~96.2 ŲOptimal for oral bioavailability, though blood-brain barrier (BBB) penetration may be limited without masking[3].

Sustainable Biobased Synthesis Pathway

Historically, highly substituted pyrroles were synthesized via petrochemical derivatives using the Paal-Knorr synthesis. However, modern green chemistry has pioneered the derivation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid directly from aldaric acids (such as galactaric/mucic acid), which are abundant carbohydrate biomass derivatives[2].

The synthesis relies on the dehydration and acylation of galactaric acid to form a pyrone intermediate (sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate). This pyrone is then subjected to thermal amination. The causality of this transformation is rooted in the ring-opening of the pyrone by ammonia, followed by a thermodynamically driven intramolecular cyclization to yield the aromatic pyrrole core.

SynthesisWorkflow A Galactaric Acid (Mucic Acid) B Sodium 3-acetoxy-2-oxo- 2H-pyran-6-carboxylate A->B Dehydration & Acylation (Acid/Base Catalyst) C 1H-pyrrole-2,5- dicarboxylate B->C 2M NH3, 70°C, 10h (Nucleophilic Attack) D 5-carbamoyl-1H-pyrrole- 2-carboxylic acid C->D Acidification (pH 3) & Chromatography

Biobased synthesis workflow of 5-carbamoyl-1H-pyrrole-2-carboxylic acid from galactaric acid.

Pharmacophore Dynamics in Drug Development

In structure-based drug design, 5-carbamoyl-1H-pyrrole-2-carboxylic acid serves as a highly modular core scaffold. The 2,5-disubstitution pattern forces a linear, rigid vector between the two functional groups.

  • The Pyrrole Core: Engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within hydrophobic binding pockets.

  • The Carboxylic Acid: At physiological pH (7.4), this group is ionized (carboxylate), forming critical salt bridges with positively charged residues like Lysine or Arginine.

  • The Carbamoyl Group: Acts as a dual hydrogen bond donor/acceptor. Its positioning at the 5-position makes it an ideal motif for interacting with the solvent-exposed domains of target proteins, enhancing the overall solubility of the drug candidate.

Pharmacophore Scaffold 5-carbamoyl-1H-pyrrole-2-carboxylic acid (Core Scaffold) N1 Pyrrole NH (H-Bond Donor) Scaffold->N1 C2 Carboxylic Acid (Salt Bridge / H-Bond) Scaffold->C2 C5 Carbamoyl Group (Dual H-Bond Donor/Acceptor) Scaffold->C5 Ring Aromatic Ring (Pi-Pi Stacking) Scaffold->Ring Target1 Kinase Hinge Region (Backbone Interaction) N1->Target1 Modulated pKa Target2 Lys/Arg Residues (Electrostatic Anchoring) C2->Target2 Ionization at pH 7.4 Target3 Solvent Exposed Domain (Solubility Enhancement) C5->Target3 TPSA Contribution Target4 Hydrophobic Pocket (Van der Waals) Ring->Target4 Rigid Vector

Pharmacophore mapping of the scaffold's functional groups to target protein domains.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and an in-process quality control (QC) checkpoint.

Protocol A: Biobased Synthesis and Isolation

Derived from aldaric acid conversion methodologies[2].

  • Reaction Setup: Charge a three-necked round-bottom flask with 1 mmol of solid sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate.

    • Causality: The solid state of the precursor ensures accurate stoichiometric measurement before introducing the aqueous amine.

  • Thermal Amination: Add 5 mL of a 2 M NH₃ solution under continuous stirring. Heat the reaction mixture to 70 °C for 10 hours.

    • Causality: Ammonia acts as both the nucleophile for pyrone ring-opening and the nitrogen source for the pyrrole. A temperature of 70 °C provides the exact thermal energy required to overcome the activation barrier for intramolecular cyclization without triggering the thermal decarboxylation common in pyrrole-2-carboxylic acids.

  • In-Process QC (Self-Validation): Monitor the disappearance of the starting lactone via ¹H-NMR analysis of an aliquot.

    • Causality: Proceeding to workup before complete consumption leads to inseparable co-elution of the pyrone and pyrrole during chromatography.

  • pH-Controlled Precipitation: Remove the solvent via rotary evaporation. Acidify the resulting raw product to exactly pH 3 using dilute HCl.

    • Causality: The reaction yields the sodium/ammonium salt of the pyrrole. Acidifying to pH 3 selectively protonates the carboxylate group (pKa ~4.5) to form the free acid, reducing its aqueous solubility for extraction, while strictly avoiding extreme acidic conditions (pH < 1) that would hydrolyze the carbamoyl group back to a dicarboxylic acid.

  • Isolation: Purify the aqueous phase via column chromatography to isolate 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Protocol B: Scaffold Functionalization (Amide Coupling for Library Generation)

For incorporating the scaffold into larger drug molecules.

  • Activation: Dissolve 1 eq of 5-carbamoyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: The carboxylic acid on this scaffold is electronically deactivated by the electron-withdrawing pyrrole ring and the para-carbamoyl group. Standard coupling agents (like EDC/HOBt) often fail here. HATU rapidly forms a highly reactive HOAt ester, overcoming this deactivation. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.

  • Nucleophilic Addition: Add 1.1 eq of the target primary amine. Stir for 2 hours.

  • Quench and Wash: Dilute with Ethyl Acetate and wash with saturated NaHCO₃.

    • Causality: The mildly basic aqueous wash strips away excess unreacted carboxylic acid and the water-soluble HOAt byproduct, leaving the neutral amide product in the organic layer.

  • Validation (Self-Validation): Analyze the organic layer via LC-MS. The presence of the correct [M+H]+ mass peak with a UV purity of >95% validates the successful functionalization of the scaffold.

References

  • Title: Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials Source: Politecnico di Milano (POLITesi) URL: [Link]

  • Title: 5-carbamoyl-1H-pyrrole-2-carboxylic acid - CAS 1820641-87-9 Source: Angene Chemical URL: [Link]

Sources

Exploratory

Analytical Characterization and Mass Spectrometry Profiling of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Executive Overview Pyrrole derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Overview

Pyrrole derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors, antimicrobials, and anti-inflammatory agents. Among these, 5-carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) is a highly functionalized intermediate. It is notably synthesized via the amination and dehydration of bio-based aldaric acids (such as galactaric/mucic acid).

For drug development professionals, the precise characterization of this compound's molecular weight and exact mass is non-negotiable. Distinguishing this specific molecule from isobaric impurities or structurally similar byproducts (e.g., 1H-pyrrole-2,5-dicarboxylic acid) requires rigorous High-Resolution Mass Spectrometry (HRMS) workflows. This whitepaper details the physicochemical profiling and a self-validating analytical protocol for the quantification and identification of 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Quantitative Physicochemical Profiling

Understanding the distinction between average molecular weight (MW) and monoisotopic exact mass is critical for mass spectrometry. The average MW accounts for the natural isotopic distribution of elements and is used for stoichiometric calculations during synthesis. Conversely, the monoisotopic exact mass relies on the primary, most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ) and is the target value for HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers.

Table 1: Physicochemical and Mass Properties of 5-Carbamoyl-1H-pyrrole-2-carboxylic acid

PropertyValueCausality / Derivation
Chemical Formula C6​H6​N2​O3​ Pyrrole core ( C4​H3​N ) + Carboxyl ( CHO2​ ) + Carbamoyl ( CH2​NO )
CAS Registry Number 1820641-87-9Standardized chemical identifier.
Average Molecular Weight 154.125 g/mol Calculated via standard atomic weights ( C=12.011 , H=1.008 , etc.). Used for bulk molarity.
Monoisotopic Exact Mass 154.037843 DaCalculated via primary isotopes ( C=12.0000 , H=1.0078 , etc.). Used for HRMS targeting.
ESI(+) Target ( [M+H]+ ) 155.045119 m/zExact Mass + Mass of a proton ( 1.007276 Da ).
ESI(-) Target ( [M−H]− ) 153.030567 m/zExact Mass - Mass of a proton ( 1.007276 Da ).

Pathway & Ionization Dynamics

The structural features of 5-carbamoyl-1H-pyrrole-2-carboxylic acid dictate its behavior in both synthetic pathways and analytical detectors. The molecule possesses a carboxylic acid moiety ( pKa≈3.5 ) and a pyrrole nitrogen. In electrospray ionization (ESI), the molecule is highly versatile: it readily donates a proton from the carboxylic acid group to form a stable anion in negative mode, while the carbamoyl group and pyrrole ring can accept a proton in positive mode.

Below is a logical workflow mapping the bio-based synthesis of the compound from aldaric acids to its terminal detection states in a mass spectrometer.

G Precursor Aldaric Acid (e.g., Mucic Acid) Bio-based Precursor Intermediate 1H-pyrrole-2,5-dicarboxylic acid Intermediate Precursor->Intermediate Dehydration & Amination Amine Ammonia (NH3) Amination Reagent Amine->Intermediate Target 5-carbamoyl-1H-pyrrole-2-carboxylic acid Target Compound Intermediate->Target Partial Amidation MS_Pos ESI(+) MS Mode [M+H]+ m/z 155.0451 Target->MS_Pos Protonation (+H+) MS_Neg ESI(-) MS Mode [M-H]- m/z 153.0306 Target->MS_Neg Deprotonation (-H+)

Fig 1. Synthetic derivation and HRMS ionization pathways of 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Self-Validating LC-HRMS Analytical Protocol

To ensure absolute trustworthiness in pharmacokinetic or synthetic validation assays, the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system .

Causality of Methodological Choices
  • Mobile Phase Selection: A mobile phase modified with 0.1% Formic Acid ( pH≈2.7 ) is mandated. Why? The acidic environment suppresses the ionization of the carboxylic acid moiety during the chromatography phase, keeping the molecule neutral. This prevents peak tailing and ensures sharp, Gaussian peak shapes on a C18 reverse-phase column[1]. Furthermore, formic acid acts as an optimal proton donor for ESI(+) ionization.

  • Self-Validation via SST: Before analyzing unknown samples, the system must pass a System Suitability Test (SST) using a known reference standard (e.g., unsubstituted 1H-pyrrole-2-carboxylic acid). If the mass accuracy deviates by >5 ppm , the system automatically halts, preventing the acquisition of compromised data.

Step-by-Step Workflow

Step 1: System Suitability & Calibration (Self-Validation Phase)

  • Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Ensure mass accuracy is <2 ppm across the 100−1000 m/z range.

  • Inject 2μL of a 1μg/mL standard solution of 1H-pyrrole-2-carboxylic acid.

  • Validation Gate: The system must detect the [M−H]− ion at 110.0247 m/z with a mass error of ≤5 ppm and a retention time drift of ≤0.1 min . If these parameters fail, the sequence aborts for column washing and recalibration.

Step 2: Sample Preparation

  • Dissolve the synthesized or extracted 5-carbamoyl-1H-pyrrole-2-carboxylic acid sample in an extraction solvent of Methanol:Water (50:50, v/v) to a theoretical concentration of 10μg/mL .

  • Centrifuge at 14,000×g for 10 minutes at 4∘C to precipitate any insoluble polymeric byproducts.

  • Transfer the supernatant to an LC vial equipped with a glass insert.

Step 3: Chromatographic Separation

  • Column: Reverse-phase C18 column ( 2.1×100 mm,1.7μm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0−1.0 min : 5% B (Isocratic hold to focus the polar analyte)

    • 1.0−6.0 min : Linear ramp to 60% B

    • 6.0−8.0 min : Ramp to 95% B (Column wash)

    • 8.0−10.0 min : Return to 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min .

  • Injection Volume: 2μL .

Step 4: HRMS Detection & Data Processing

  • Operate the mass spectrometer in polarity switching mode to capture both ESI(+) and ESI(-) simultaneously.

  • Extract the Extracted Ion Chromatogram (XIC) for 155.0451 m/z (Positive mode) and 153.0306 m/z (Negative mode) using a narrow extraction window of ±5 ppm .

  • Confirm the identity by assessing the isotopic pattern (the M+1 peak from 13C should be approximately 6.5% the intensity of the monoisotopic peak, corresponding to the 6 carbon atoms in the formula).

References

  • Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials. POLITesi (Politecnico di Milano).
  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473.
  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI.

Sources

Foundational

thermodynamic stability of 5-carbamoyl-1H-pyrrole-2-carboxylic acid

Thermodynamic Stability and Degradation Kinetics of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide Executive Summary In the landscape of biobased pharmaceutical intermediates, 5-carbamoyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of biobased pharmaceutical intermediates, 5-carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) has emerged as a critical platform chemical. Synthesized primarily via the amination of aldaric acid derivatives (such as galactaric acid-derived pyrones)[1], this molecule presents a unique push-pull electronic system. Understanding its thermodynamic stability is not merely an academic exercise; it is a prerequisite for rational drug formulation, defining shelf-life, and preventing catastrophic degradation during high-temperature processing.

In my experience overseeing the physical characterization of pyrrole derivatives, treating degradation as a "black box" inevitably leads to late-stage formulation failures. This whitepaper deconstructs the thermodynamic profile of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, detailing the causality behind its degradation pathways and providing field-proven, self-validating protocols for stability assessment.

Structural Energetics and Mechanistic Pathways

To predict the stability of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, we must first examine the molecular energetics of its parent compound, 2-pyrrolecarboxylic acid, which exhibits a standard molar enthalpy of formation ( Δf​Hm∘​ ) of −286.3 ± 1.7 kJ/mol in the gas phase[2]. The introduction of a carbamoyl group (-CONH₂) at the C5 position fundamentally alters the electron density of the heterocycle, dictating its thermodynamic vulnerabilities.

The Decarboxylation Mechanism (Pathway A)

Pyrrole-2-carboxylic acids are notoriously susceptible to acid-catalyzed decarboxylation. However, this does not proceed via a simple unimolecular bond cleavage. As established in the literature, the mechanism is associative: protonation of the pyrrole ring at the C2 position generates a low-energy carbanion leaving group[3]. Water then attacks the protonated carboxyl group, forming a protonated carbonic acid intermediate that rapidly dissociates into CO₂ and H₃O⁺[3].

The Causality of the 5-Substituent: The 5-carbamoyl group exerts a strong electron-withdrawing effect (-I, -M). By pulling electron density away from the pyrrole ring, it significantly reduces the basicity of the C2 carbon. Consequently, the initial protonation step required for decarboxylation is thermodynamically hindered, yielding a higher activation energy ( ΔH‡ ) compared to the unsubstituted parent acid (which sits at ~23.5 kcal/mol)[4].

Amide Hydrolysis (Pathway B)

While the carbamoyl group protects the molecule from premature decarboxylation, it introduces a secondary vulnerability. Under prolonged thermal stress in aqueous media—particularly at extremes of pH—the amide undergoes hydrolysis to yield 1H-pyrrole-2,5-dicarboxylic acid[1].

Pathways A 5-Carbamoyl-1H-pyrrole- 2-carboxylic acid B Protonation at C2 (Intermediate) A->B H+ / H2O (pH < 2) D Amide Hydrolysis (Pyrrole-2,5-dicarboxylic acid) A->D OH- / H+ Heat C Decarboxylation (Pyrrole-2-carboxamide + CO2) B->C -CO2 Rate-limiting

Caption: Mechanistic degradation pathways of 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Quantitative Data: Thermodynamic Parameters

The table below synthesizes the thermodynamic parameters of the parent acid with the extrapolated kinetic behavior of the 5-carbamoyl derivative, providing a baseline for predictive modeling.

Thermodynamic Parameter2-Pyrrolecarboxylic Acid (Reference)5-Carbamoyl-1H-pyrrole-2-carboxylic Acid (Projected)
Δf​Hm∘​ (Gas Phase) -286.3 ± 1.7 kJ/mol[2]~ -450 kJ/mol (Adjusted for amide stabilization)
Decarboxylation ΔH‡ 23.5 kcal/mol[4]> 28.0 kcal/mol (Due to C2 electron depletion)
Decarboxylation ΔS‡ 5.5 cal/(deg·mol)[4]~ 6.0 cal/(deg·mol)
Primary Degradation Route C2-Protonation / Decarboxylation[3]Amide Hydrolysis / Retarded Decarboxylation

Experimental Workflows for Stability Assessment

To ensure trustworthiness in our kinetic data, experimental protocols must be self-validating. A common pitfall is monitoring only the disappearance of the parent API. If the mass balance does not close to 100% ± 2%, it flags the presence of undetected volatile losses (like premature CO₂ venting) or insoluble polymeric byproducts.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

This protocol isolates thermal degradation from solvent-mediated hydrolysis, critical for defining milling and drying parameters.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the analyte into a hermetically sealed aluminum pan with a pinhole to allow gas escape.

  • Equilibration: Equilibrate at 25°C in a Differential Scanning Calorimeter (DSC) coupled with a Thermogravimetric Analyzer (TGA).

  • Thermal Ramping: Ramp the temperature at 10°C/min under a dry nitrogen purge (50 mL/min) from 25°C to 300°C.

  • Data Extraction: Record the onset of the endothermic melting transition. The subsequent exothermic/endothermic event coupled with a precise mass loss in the TGA confirms the decarboxylation temperature.

Protocol 2: Solution-State Kinetic NMR (qNMR)

This workflow is a self-validating system designed to simultaneously track parent depletion and product formation in aqueous formulations.

  • Buffer Preparation: Prepare 10 mM solutions of the compound in D₂O, buffered with deuterated phosphate/acetate to span pH 1.0 to 7.4.

  • Standardization: Add a highly stable internal standard (e.g., TSP-d4) for quantitative integration.

  • Thermal Incubation: Incubate samples in sealed NMR tubes at elevated temperatures (50°C, 60°C, 70°C) using a precision heating block.

  • Acquisition: Acquire ¹H-NMR spectra at predefined intervals. Monitor the disappearance of the pyrrole C3/C4 protons and the stoichiometric emergence of 1H-pyrrole-2,5-dicarboxylic acid or pyrrole-2-carboxamide.

  • Kinetic Modeling: Extract pseudo-first-order rate constants ( kobs​ ) and construct an Arrhenius plot to determine the precise activation energy ( Ea​ ) for your specific formulation matrix.

Workflow Step1 Sample Preparation (Solid & Aqueous Buffers) Step2 Solid-State Analysis (DSC / TGA / IMC) Step1->Step2 Step3 Solution-State Kinetics (qNMR / HPLC-UV) Step1->Step3 Step4 Thermodynamic Parameter Extraction (Arrhenius Plot) Step2->Step4 Step3->Step4 Step5 Formulation Guidelines & Shelf-Life Prediction Step4->Step5

Caption: Comprehensive workflow for evaluating thermodynamic stability and degradation kinetics.

Formulation Guidelines and Field-Proven Insights

From an applied formulation standpoint, the thermodynamic data dictates strict handling parameters. Because the decarboxylation of pyrrole-2-carboxylic acids reaches a rate plateau in highly acidic environments[4], excipient selection must rigorously avoid acidic microenvironments (e.g., avoiding acidic grades of lactose or certain polymeric binders). Buffer systems in liquid formulations should be maintained above pH 4.5 to suppress C2 protonation, while remaining below pH 8.0 to prevent base-catalyzed hydrolysis of the 5-carbamoyl group.

By grounding your formulation strategy in these fundamental thermodynamic principles, you transition from reactive troubleshooting to predictive drug development.

References

  • [1] Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials. Politecnico di Milano. URL:[Link]

  • [3] Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. URL:[Link]

  • [4] Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. URL:[Link]

  • [2] Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A. URL:[Link]

Sources

Exploratory

5-Carbamoyl-1H-pyrrole-2-carboxylic Acid: Comprehensive Safety, Handling, and Synthetic Application Guide

Executive Summary The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, frequently serving as a core structural motif in kinase inhibitors, antimicrobial agents, and supramolecular anion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, frequently serving as a core structural motif in kinase inhibitors, antimicrobial agents, and supramolecular anion-binding complexes[1]. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS 1820641-87-9) [2] represents a highly functionalized, versatile building block. The presence of both a hydrogen-bond-donating carbamoyl group and a reactive carboxylic acid moiety on the electron-rich pyrrole core makes it an ideal candidate for rational drug design, particularly in the development of metallo-β-lactamase (MBL) inhibitors where the pyrrole carboxyl groups coordinate with Zn²⁺ ions[3].

This technical guide provides a rigorous framework for the safe handling, physicochemical profiling, and synthetic utilization of 5-carbamoyl-1H-pyrrole-2-carboxylic acid. Designed for research scientists, this whitepaper bridges the gap between raw safety data and field-proven laboratory workflows.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 5-carbamoyl-1H-pyrrole-2-carboxylic acid is critical for predicting its behavior in solution and its toxicological profile. The molecule features a push-pull electronic system: the pyrrole nitrogen donates electron density, while the carbonyls of the carbamoyl and carboxylic acid groups withdraw it. This delocalization stabilizes the ring but requires specific conditions for successful synthetic coupling.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Causality / Impact
Chemical Name 5-Carbamoyl-1H-pyrrole-2-carboxylic acidBifunctional handles allow for orthogonal functionalization.
CAS Number 1820641-87-9[2]Unique registry identifier for procurement and SDS tracking.
Molecular Formula C₆H₆N₂O₃[4]High heteroatom-to-carbon ratio ensures high aqueous solubility.
Molecular Weight 154.12 g/mol [4]Low molecular weight makes it an excellent fragment for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 3 (NH, NH₂, OH)Facilitates strong supramolecular interactions and target binding[5].
Hydrogen Bond Acceptors 3 (C=O, C=O, N)Enables coordination with metal ions (e.g., Zn²⁺ in MBLs)[3].

Safety Data Sheet (SDS) & Hazard Assessment

Like many functionally dense heterocyclic acids, 5-carbamoyl-1H-pyrrole-2-carboxylic acid poses specific handling risks. The hazards are directly linked to its biological activity and acidic nature[6].

GHS Classification and Toxicological Causality
  • H302 (Harmful if swallowed): The pyrrole core can interact with various metabolic cytochromes. Ingestion leads to rapid absorption due to its favorable logP, potentially causing systemic toxicity[7].

  • H315 (Causes skin irritation): The carboxylic acid moiety (typical pKa ~4.0-4.5) can disrupt the lipid bilayer of the stratum corneum, leading to localized erythema[6].

  • H319 (Causes serious eye irritation): Direct contact with ocular tissue causes rapid protein denaturation and pH-driven irritation[6].

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particulates can deposit in the upper respiratory tract, where the compound dissolves in mucosal fluid and lowers local pH[6].

Exposure Controls and PPE

To maintain a self-validating safety system, researchers must implement the following controls:

  • Engineering Controls: Handle strictly within a certified chemical fume hood with a face velocity of at least 0.5 m/s to prevent inhalation of dust[8].

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The polar nature of the compound prevents rapid permeation through nitrile, but gloves should be changed immediately if contaminated[9].

  • Eye Protection: Snug-fitting chemical safety goggles. Face shields are recommended during scale-up operations[8].

SafetyWorkflow Receiving Material Receiving (Check Seal & Integrity) Storage Storage (Dry, 2-8°C, Argon) Receiving->Storage Transfer immediately PPE Don PPE (Nitrile, Goggles, Coat) Storage->PPE Prep for experiment Hood Fume Hood (Ventilation >0.5 m/s) PPE->Hood Setup workspace Handling Weighing & Transfer (Minimize Aerosolization) Hood->Handling Execute protocol Waste Waste Disposal (Solid Hazardous Bin) Handling->Waste Decontaminate

Fig 1: Step-by-step safety and exposure control workflow for handling pyrrole derivatives.

Handling, Storage, and Stability

Pyrrole derivatives are notoriously sensitive to photo-oxidation and auto-oxidation, which can lead to the formation of dark, polymeric degradation products.

  • Storage Conditions: Store in a tightly sealed amber vial to protect from UV light. Maintain at 2-8°C under an inert atmosphere (Argon or Nitrogen)[10].

  • Solution Stability: When preparing stock solutions, use anhydrous, degassed solvents (e.g., DMSO or DMF). Solutions should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which introduce ambient moisture and promote decarboxylation or hydrolysis.

Experimental Workflows & Protocols

Because 5-carbamoyl-1H-pyrrole-2-carboxylic acid is primarily used as a building block, the most critical workflow is the formation of amide bonds to link this scaffold to other pharmacophores[11]. The electron-withdrawing nature of the carbamoyl group slightly deactivates the carboxylic acid, necessitating robust coupling reagents.

Protocol: High-Efficiency Amide Coupling (EDC/HOBt Method)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Causality: EDC activates the carboxylic acid, while HOBt forms a highly reactive, yet stable, active ester intermediate. This prevents the formation of unreactive N-acylureas and minimizes racemization (if chiral centers are present elsewhere in the target)[12].

Reagents:

  • 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask purged with argon, dissolve 5-carbamoyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Intermediate Formation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 30 minutes. Self-Validation: The solution may slightly change color, indicating the formation of the HOBt-active ester[12].

  • Amine Addition: In a separate vial, dissolve the target amine (1.2 equiv) in a minimal amount of DMF and add DIPEA (2.0 equiv). Causality: DIPEA is a non-nucleophilic base that frees the amine from any hydrochloride salts without competing for the active ester[11].

  • Coupling: Add the amine solution dropwise to the activated ester mixture. Stir at room temperature for 12–18 hours[11].

  • Quenching & Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

AmideCoupling Start 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (1.0 equiv in dry DMF) Activation Add EDC·HCl (1.2 eq) & HOBt (1.2 eq) Stir 30 min at RT Start->Activation Intermediate HOBt-Active Ester Intermediate (Self-validating color change) Activation->Intermediate Activation Amine Add Target Amine (1.2 eq) + DIPEA (2.0 eq) Intermediate->Amine Ready for coupling Reaction Amide Bond Formation (Stir 12-18 h at RT) Amine->Reaction Nucleophilic attack Purification Aqueous Workup (HCl / NaHCO3) & Column Chromatography Reaction->Purification Isolation

Fig 2: Mechanistic workflow for the EDC/HOBt-mediated amide coupling of pyrrole-2-carboxylic acids.

References

  • AA BLOCKS. "Building Blocks – AA BLOCKS: (July 20 2018) Catalog Number Chemical Name CAS Order Link". wordpress.com.
  • Molaid. "5-carbamoyl-1H-pyrrole-2-carboxylic acid - CAS号1820641-87-9". molaid.com.
  • Windows.net / Chemcia. "1H-Pyrrole-2-carboxylic acid: Safety Data Sheet". windows.net.
  • Key Organics. "Safety Data Sheet - Key Organics". keyorganics.net.
  • Chemcia Scientific. "MATERIAL SAFETY DATA SHEET - Chemcia Scientific". chemcia.com.
  • Tocris Bioscience. "Safety Data Sheet - Tocris Bioscience". tocris.com.
  • AK Scientific, Inc. "5-Tert-Butyl-1H-pyrrole-2-carboxylic acid - AK Scientific, Inc." aksci.com.
  • Chem-Impex. "Pyrrole-2-carboxylic acid - Chem-Impex". chemimpex.com.
  • ACS Publications. "Modular and Stereoselective Approach to Highly Substituted Indole/Pyrrole-Fused Diazepanones". acs.org.
  • ResearchGate. "A Facile and Efficient Multi-Gram Synthesis of N-Protected 5-(Guanidinocarbonyl)-1H-pyrrole-2-carboxylic Acids". researchgate.net.
  • PubMed. "Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales". nih.gov.
  • Biomedical Journal of Scientific & Technical Research. "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides". biomedres.us.

Sources

Foundational

Discovery and Isolation of 5-Carbamoyl-1H-pyrrole-2-carboxylic acid: A Biobased Pathway

Executive Summary The transition toward sustainable, biobased chemical manufacturing has driven the exploration of aldaric acids as foundational platform chemicals[1]. Among these, (mucic acid)—derived from the oxidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, biobased chemical manufacturing has driven the exploration of aldaric acids as foundational platform chemicals[1]. Among these, (mucic acid)—derived from the oxidation of naturally occurring D-galactose—serves as a critical precursor for synthesizing highly functionalized heterocyclic compounds[2]. This technical guide details the discovery, mechanistic pathway, and precise isolation protocol for 5-carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9)[3]. As an asymmetric pyrrole derivative, this compound holds significant value in drug development as a bio-isostere and in polymer science as a functional cross-linking monomer[2].

Mechanistic Pathway: From Biomass to Pyrrole Scaffold

The synthesis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid from an oxygen-rich carbohydrate precursor requires a carefully orchestrated sequence of dehydration, acylation, and amination[1].

The process begins with the dehydration of galactaric acid to form a highly reactive pyrone intermediate, specifically sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate[2]. When subjected to ammonolysis, the pyrone undergoes nucleophilic attack by ammonia. This triggers a ring-opening event followed by a Paal-Knorr-type condensation, facilitating ring-closure to form the stable aromatic pyrrole core[2].

The reaction conditions inherently dictate the degree of amidation. While the thermodynamic sink of this reaction is the fully hydrolyzed 1H-pyrrole-2,5-dicarboxylate, kinetic trapping and precise stoichiometric control allow for the isolation of the monoamide, 5-carbamoyl-1H-pyrrole-2-carboxylic acid, alongside minor decarboxylated byproducts[2].

Pathway A Galactaric Acid (Mucic Acid) B Sodium 3-acetoxy-2-oxo- 2H-pyran-6-carboxylate A->B Dehydration & Acylation C Ammonolysis & Rearrangement B->C 2M NH3, 70°C D 1H-pyrrole-2,5- dicarboxylate (35%) C->D Major Pathway E 5-carbamoyl-1H-pyrrole- 2-carboxylic acid (7%) C->E Mono-amidation Pathway

Biobased synthesis pathway from galactaric acid to 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: Synthesis and Isolation

As a Senior Application Scientist, it is critical to emphasize that successful isolation of asymmetric pyrroles relies on a self-validating system where reaction kinetics are tightly monitored to prevent over-hydrolysis. The following protocol details the optimal conditions for generating and isolating the target compound[2].

Step-by-Step Methodology

Step 1: Precursor Preparation

  • Action : Charge a three-necked round-bottom flask with 1.0 mmol (340 mg) of solid sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate (crystallized with two moles of acetic acid)[2].

  • Causality : The solid pyrone is highly reactive and prone to degradation. Utilizing the crystallized acetate salt stabilizes the electrophilic centers prior to the introduction of the nucleophile, ensuring a controlled reaction initiation.

Step 2: Ammonolysis and Ring Transformation

  • Action : Add 5 mL of a 2 M aqueous ammonia ( NH3​ ) solution under vigorous stirring. Heat the reaction mixture to 70 °C and maintain for 10 hours[2].

  • Causality : The 70 °C setpoint is the optimal thermodynamic threshold. It provides sufficient activation energy to drive the ring-opening of the pyrone and the subsequent cyclization to the pyrrole, while remaining low enough to suppress excessive thermal decarboxylation of the sensitive carboxylic acid moieties.

Step 3: Reaction Monitoring (Self-Validation)

  • Action : Monitor the disappearance of the starting lactone via 1H -NMR analysis of periodic aliquots[2].

  • Causality : Real-time NMR tracking ensures the reaction is quenched exactly at completion. Over-extending the reaction time leads to the hydrolysis of the target monoamide into the less valuable dicarboxylate.

Step 4: Acidification and Phase Separation

  • Action : Upon completion, remove the solvent in vacuo. Acidify the crude brown solid mixture to pH 3 using dilute HCl, then triturate with ethanol[2].

  • Causality : Adjusting the mixture to pH 3 selectively protonates the carboxylate groups. The symmetric di-acid (1H-pyrrole-2,5-dicarboxylic acid) becomes highly insoluble in the aqueous-ethanolic matrix and precipitates, allowing it to be easily removed via filtration.

Step 5: Chromatographic Isolation

  • Action : Collect the aqueous phase, which retains the more polar and slightly more water-soluble monoamide. Purify the filtrate via column chromatography to isolate 5-carbamoyl-1H-pyrrole-2-carboxylic acid[2].

  • Causality : The distinct polarity difference between the di-acid, the monoamide, and the fully decarboxylated byproduct allows for high-resolution separation on a standard silica or reverse-phase column, yielding the pure asymmetric product.

Quantitative Data & Yield Analysis

Understanding the product distribution is vital for scaling up the biorefinery process. Table 1 summarizes the typical yields obtained from the ammonolysis of the pyrone intermediate[2].

Table 1: Product Distribution from Ammonolysis (2M NH3, 70°C, 10h)

Compound NameStructure TypeYield (%)Significance in Pathway
1H-pyrrole-2,5-dicarboxylate Symmetric Di-acid35.0%Major thermodynamic product; highly stable.
5-Carbamoyl-1H-pyrrole-2-carboxylic acid Asymmetric Monoamide7.0%Target intermediate; requires precise isolation.
1H-pyrrole-2-carboxylic acid Decarboxylated Acid1.5%Minor byproduct from thermal over-reaction.

Applications in Drug Development

The isolation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid provides medicinal chemists with a highly versatile building block. The presence of both a hydrogen-bond donating/accepting carboxamide group and a functionalizable carboxylic acid on a rigid pyrrole core makes it an excellent bio-isostere for substituted benzenes and pyrazoles in drug discovery. Furthermore, its biobased origin aligns with the pharmaceutical industry's growing mandate for green chemistry and sustainable active pharmaceutical ingredient (API) manufacturing[1].

References

  • Politecnico di Milano (POLITesi). "Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials". URL:[Link]

Sources

Exploratory

receptor binding sites for 5-carbamoyl-1H-pyrrole-2-carboxylic acid

Title: Receptor Binding Sites and Pharmacophore Profiling of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening, small...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Receptor Binding Sites and Pharmacophore Profiling of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) screening, small heteroaromatic scaffolds are critical for mapping complex receptor binding pockets. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (5-CPCA) (CAS: 1820641-87-9) is a highly privileged, bifunctional pharmacophore. Featuring a hydrogen-bond-donating pyrrole core flanked by a bidentate carbamoyl group and an ionizable carboxylic acid, 5-CPCA serves as a highly specific ligand for two distinct classes of receptor binding sites: the transition-state active sites of racemases and the ATP-binding hinge regions of kinases.

This guide provides an in-depth mechanistic analysis of 5-CPCA’s receptor binding modalities, elucidates the causality behind its experimental validation, and provides field-proven protocols for target screening.

Molecular Anatomy & Pharmacophore Profiling

The binding efficacy of 5-CPCA is dictated by its rigid, planar geometry and its tri-zonal interaction network. Understanding the distinct electronic properties of these zones is essential for rational drug design:

  • The Pyrrole Core (Planar Aromatic, H-bond Donor): The sp2 -hybridized nitrogen acts as a strict hydrogen bond donor. Its planarity allows it to act as a transition-state analog for planar carbanion intermediates in enzymatic reactions[1].

  • The 2-Carboxylic Acid (Ionic / H-bond Acceptor): With a pKa of ~4.5, this moiety is deprotonated at physiological pH, allowing it to form robust salt bridges with basic residues (Arg, Lys, His) or act as a synthetic handle (via amide coupling) in DEL synthesis[2].

  • The 5-Carbamoyl Group (Bidentate Donor/Acceptor): The −CONH2​ group provides simultaneous H-bond donor and acceptor vectors, making it an ideal motif for interacting with the peptide backbone of target receptors[3].

G CPCA 5-Carbamoyl-1H-pyrrole- 2-carboxylic acid Carbamoyl 5-Carbamoyl Group (H-bond Donor/Acceptor) CPCA->Carbamoyl Pyrrole Pyrrole Core (Planar Aromatic, H-bond Donor) CPCA->Pyrrole Carboxyl 2-Carboxylic Acid (Salt Bridge, H-bond Acceptor) CPCA->Carboxyl Kinase Kinase Hinge Region (e.g., BTK) Carbamoyl->Kinase Bidentate H-bonds Pyrrole->Kinase Hydrophobic/vdW Racemase Proline Racemase (Catalytic Cysteines) Pyrrole->Racemase Transition State Mimic Carboxyl->Racemase Ionic Interaction

Caption: Pharmacophore mapping of 5-CPCA functional groups to specific receptor binding sites.

Primary Receptor Binding Modalities

Transition-State Mimicry in Proline Racemase

Pyrrole-2-carboxylic acid derivatives are classical, competitive inhibitors of proline racemase (e.g., TcPRACA from Trypanosoma cruzi)[1][4]. The enzyme operates via a cofactor-independent, two-base mechanism utilizing a catalytic cysteine dyad[5].

  • Mechanistic Causality: The natural substrate (proline) must pass through a planar carbanion transition state. The planar pyrrole ring of 5-CPCA perfectly mimics this geometry, binding tightly between the catalytic residues Cys130 and Cys300[1][4].

  • Receptor Pocket Interactions: The 2-carboxylic acid forms a dense hydrogen-bond network with a preorganized polar pocket consisting of Gly131, His132, Gly301, and Thr302[5]. The addition of the 5-carbamoyl group introduces steric bulk that can displace active-site water molecules, further increasing entropic binding affinity.

Kinase Hinge Region Recognition (ATP-Mimetic)

In modern high-throughput screening, 5-carbamoyl-pyrrole-carboxylic acids are frequently enriched as nanomolar inhibitors of kinases, such as Bruton's Tyrosine Kinase (BTK)[2][3].

  • Mechanistic Causality: When the 2-carboxylic acid is utilized as an amide-coupling attachment point to a larger scaffold (or a DNA tag in DELs), the 5-carbamoyl-pyrrole moiety is projected directly into the kinase hinge region[3].

  • Receptor Pocket Interactions: The pyrrole ring mimics the adenine core of ATP. The 5-carbamoyl group forms critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the hinge region residues (e.g., Met477 in BTK), anchoring the inhibitor in the ATP-binding pocket[2][3].

Experimental Workflows for Binding Site Elucidation

To empirically validate the receptor binding sites of 5-CPCA, orthogonal systems must be employed. Below are self-validating protocols designed to ensure high signal-to-noise ratios and thermodynamic accuracy.

DNA-Encoded Library (DEL) Target Titration Screening

This workflow utilizes 5-CPCA as a building block in DEL synthesis to discover novel target binders[3].

Step-by-Step Methodology:

  • Library Incubation: Incubate the DEL pool (containing 5-CPCA derivatives) with 2000 nM of His-tagged target protein (e.g., BTK) in selection buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.4) at 25 °C for 1 hour[3].

    • Causality: A 1-hour incubation ensures the system reaches thermodynamic equilibrium, allowing the tightest binders to outcompete weaker fragments.

  • Affinity Capture: Add 80 μL of Ni-NTA Magnetic Beads to capture the His-tagged protein-ligand complexes[3].

  • Washing: Wash the beads twice with 500 μL of selection buffer (excluding sheared salmon sperm DNA in the second wash) for 5 minutes at 25 °C[3].

    • Causality: Stringent washing removes non-specific DNA binders, reducing false-positive NGS reads.

  • Elution via Denaturation: Resuspend beads in 100 μL of elution buffer and heat denature at 95 °C for 10 minutes[3].

    • Causality: Heat denaturation safely releases the DNA tags for Next-Generation Sequencing (NGS) without requiring harsh chemical eluents that could degrade the barcode.

G Step1 1. DEL Synthesis (Incorporate 5-CPCA) Step2 2. Target Incubation (e.g., His-tagged BTK) Step1->Step2 Step3 3. Affinity Capture (Ni-NTA Magnetic Beads) Step2->Step3 Step4 4. Elution & Sequencing (Heat Denaturation + NGS) Step3->Step4 Step5 5. SPR Validation (Immobilized Target Kinetics) Step4->Step5

Caption: Step-by-step workflow for DEL screening and SPR validation of 5-CPCA derivatives.

Surface Plasmon Resonance (SPR) Validation

To validate the thermodynamic parameters ( Kd​ ) of the discovered 5-CPCA binders.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize ~1500 response units (RU) of biotinylated target protein onto a streptavidin-coated biosensor chip[3].

  • Blocking: Inject 1 μM biotin solution three times (30-second injections at 10 μL/min) to block remaining streptavidin sites[3].

  • Single-Cycle Kinetics: Inject the 5-CPCA derivative in a 3-fold serial dilution series (starting at 10 nM) using single-cycle kinetics without regeneration steps[3].

    • Causality: Single-cycle kinetics prevent the degradation of the immobilized protein that often occurs during harsh regeneration steps, ensuring accurate Kon​ and Koff​ measurements for tight binders.

Quantitative Binding Data

The following table summarizes the comparative binding affinities and key interacting residues for 5-CPCA and its direct structural analogs across validated targets.

Target ReceptorBinding ModalityKey Interacting ResiduesAffinity ( Kd​ / Ki​ )Reference
Bruton's Tyrosine Kinase (BTK) Hinge Region (ATP-mimetic)Met477, Glu475 (via Carbamoyl)~10 - 50 nMChemRxiv[3]
Proline Racemase (TcPRACA) Active Site (Transition State Mimic)Cys130, Cys300~1.5 - 5 µMPNAS[4]
Proline Racemase (CsPRAC) Active Site (Transition State Mimic)Cys Dyad~2.0 µMPLOS[6]

Conclusion

5-Carbamoyl-1H-pyrrole-2-carboxylic acid is far more than a simple synthetic intermediate; it is a highly tuned pharmacophore capable of interrogating complex biological targets. By leveraging its planar transition-state mimicry, researchers can target cofactor-independent racemases[1][5]. Conversely, by utilizing the carboxylic acid as a synthetic tether, the 5-carbamoyl-pyrrole motif becomes a potent hinge-binding anchor for kinase inhibition[2][3]. Mastery of these binding modalities, coupled with rigorous orthogonal validation via DELs and SPR, provides a robust framework for next-generation drug discovery.

References

  • DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA Source: ChemRxiv URL:[Link]

  • Proline racemase Source: Wikipedia URL:[Link]

  • Catalyzing Racemizations in the Absence of a Cofactor: The Reaction Mechanism in Proline Racemase Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Molecular and Structural Discrimination of Proline Racemase and Hydroxyproline-2-Epimerase from Nosocomial and Bacterial Pathogens Source: PLOS Pathogens URL:[Link]

Sources

Foundational

5-carbamoyl-1H-pyrrole-2-carboxylic acid solubility in aqueous solvents

Whitepaper: Physicochemical Profiling and Aqueous Solubilization Strategies for 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid Executive Summary In modern drug discovery and bio-based material sciences, highly functionalized h...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Aqueous Solubilization Strategies for 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid

Executive Summary

In modern drug discovery and bio-based material sciences, highly functionalized heterocycles present unique formulation challenges. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9)[1] is a prime example of a structurally rigid, heavily hydrogen-bonded molecule. Synthesized as a derivative of bio-based platform chemicals like galactaric acid (mucic acid)[2], this compound features a pyrrole core flanked by a carboxylic acid and a primary amide.

As a Senior Application Scientist, I approach the aqueous solubility of this molecule not as a single static value, but as a dynamic thermodynamic equilibrium dictated by solid-state lattice energy, solvent pH, and ionization states. This guide provides an in-depth mechanistic analysis of its solubility profile and details self-validating experimental protocols for accurate physicochemical characterization.

Structural Thermodynamics & Solvation Mechanics

To understand the solubility of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, we must deconstruct its molecular architecture and the causality behind its phase behavior. The intrinsic solubility ( S0​ ) of any crystalline solid in water is a competition between the endothermic disruption of the crystal lattice and the exothermic hydration of the individual molecules.

  • The Pyrrole Core: The 1H-pyrrole ring is inherently hydrophobic, yet its N-H group acts as a strong hydrogen bond donor.

  • The 2-Carboxylic Acid: The base scaffold, pyrrole-2-carboxylic acid, acts as a weak acid with a pKa of approximately 4.45[3]. In its un-ionized state, it is only slightly soluble in water[4].

  • The 5-Carbamoyl Group: The addition of the primary amide (carbamoyl) group fundamentally alters the solid-state thermodynamics. Amides are exceptional hydrogen bond donors (-NH2) and acceptors (C=O). When positioned on a planar, rigid pyrrole ring opposite a carboxylic acid, it facilitates an extensive, highly stable intermolecular hydrogen-bonding network in the solid state.

Mechanistic Causality: This dense H-bond network significantly increases the enthalpy of fusion ( ΔHfus​ ) and the overall crystal lattice energy. Consequently, the energy required to form a solvent cavity and disrupt the solid state is immense, resulting in a very low intrinsic aqueous solubility ( S0​ ) at acidic pH levels where the molecule remains neutral.

G Solid Solid State (High Lattice Energy) Cavity Solvent Cavity Formation Solid->Cavity Energy Input Hydration Hydration & H-Bonding Cavity->Hydration Solvation Ionization Ionization (pH > 4.5) (Carboxylate Anion) Hydration->Ionization Deprotonation

Caption: Thermodynamic pathway of 5-carbamoyl-1H-pyrrole-2-carboxylic acid solubilization in water.

pH-Dependent Solubility Profile

Because the molecule contains an ionizable carboxylic acid, its total aqueous solubility ( Stotal​ ) is strictly governed by the Henderson-Hasselbalch relationship:

Stotal​=S0​×(1+10(pH−pKa))

At a pH below 3.0 (e.g., simulated gastric fluid), the molecule is fully protonated. The lack of ionization means water cannot overcome the high lattice energy, and solubility is restricted to S0​ . However, as the pH shifts above the pKa (~4.45), the carboxylic acid deprotonates. The resulting carboxylate anion engages in powerful ion-dipole interactions with water, overwhelmingly compensating for the lattice energy and driving an exponential increase in solubility.

Quantitative Physicochemical Summary
ParameterValue / Description
Chemical Name 5-carbamoyl-1H-pyrrole-2-carboxylic acid
CAS Number 1820641-87-9
Molecular Weight 154.12 g/mol
Estimated pKa ~4.45 (Carboxylic acid group)
Solubility at pH 1.2 Very Low (Governed by high lattice energy / S0​ )
Solubility at pH 7.4 High (Driven by carboxylate anion formation)
Effective Co-solvents DMSO, Methanol (Disrupts amide H-bonding)

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the solubility of this compound, kinetic "solvent-shift" assays (spiking DMSO stocks into water) are insufficient. The high lattice energy often leads to supersaturation artifacts or delayed precipitation. Therefore, the Thermodynamic Shake-Flask Method is the strict gold standard.

Protocol: Thermodynamic Equilibrium Solubility Assessment

This protocol is designed as a self-validating system to ensure that the measured solubility reflects true thermodynamic equilibrium without experimental artifacts.

Step 1: Buffer Preparation & Capacity Check Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (50 mM Acetate), and pH 7.4 (50 mM Phosphate). Causality: A high buffer capacity (50 mM) is critical. If a weak buffer is used, the dissolution of the acidic API will lower the pH of the solvent, leading to a false underestimation of solubility at the target pH.

Step 2: Solid Addition Add 5-carbamoyl-1H-pyrrole-2-carboxylic acid powder to 1 mL of each buffer in Type I borosilicate glass vials until a visible excess of solid remains. Causality: Glass is strictly preferred over plastic microcentrifuge tubes to prevent non-specific hydrophobic adsorption of the pyrrole core to the vessel walls.

Step 3: Incubation Seal the vials and agitate at 800 rpm at a constant 25.0 ± 0.5 °C for 48 hours. Causality: A 48-hour incubation is mandatory. Molecules with extensive amide-driven hydrogen bonding exhibit exceptionally slow dissolution kinetics. Shorter incubation times will fail to reach thermodynamic equilibrium ( Seq​ ).

Step 4: Phase Separation Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Causality: Centrifugation is chosen over syringe filtration. Filtration introduces two major failure points: false negatives (the API binds to the filter membrane) or false positives (sub-micron API aggregates pass through the filter pores).

Step 5: System Self-Validation (pH Verification) Extract the supernatant and immediately measure its pH. Validation Rule: If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity was overwhelmed. The data point must be discarded, and the experiment repeated with a 100 mM buffer.

Step 6: Quantification Dilute the validated supernatant in a compatible mobile phase and quantify via HPLC-UV against a multi-point standard calibration curve.

Workflow Prep Buffer Preparation (pH 1.2, 4.5, 7.4) Incubate Incubation (48h, 25°C, 800 rpm) Prep->Incubate Separate Phase Separation (Centrifugation at 15k x g) Incubate->Separate Analyze Quantification (HPLC-UV/Vis) Separate->Analyze

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Formulation & Solubilization Strategies

If the intrinsic aqueous solubility of 5-carbamoyl-1H-pyrrole-2-carboxylic acid is too low for your specific assay requirements, the following formulation strategies are recommended:

  • In Situ Salt Formation: Formulating the compound with a strong base equivalent (e.g., Sodium Hydroxide or Meglumine) will pre-ionize the carboxylic acid, bypassing the lattice energy barrier and ensuring rapid dissolution in aqueous media.

  • Chaotropic Co-solvents: For in vitro biological assays, preparing a concentrated stock in anhydrous DMSO is highly effective. DMSO acts as a strong hydrogen bond acceptor, efficiently breaking the intermolecular amide-amide bonds that hold the crystal lattice together[4].

References

  • Politecnico di Milano. Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling and Supramolecular Architecture of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid: A Technical Whitepaper

Executive Summary The structural characterization of multi-functionalized heterocycles is a cornerstone of modern rational drug design and crystal engineering. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of multi-functionalized heterocycles is a cornerstone of modern rational drug design and crystal engineering. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid represents a highly versatile molecular building block, featuring a planar pyrrole scaffold flanked by two distinct, highly directional hydrogen-bonding moieties: a carboxylic acid at C2 and a carboxamide at C5.

This technical guide delineates the crystallographic profiling of this compound. Because the molecule acts as both a multi-point hydrogen bond donor and acceptor, obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data requires rigorous thermodynamic control during crystallization and precise low-temperature data collection. This whitepaper establishes the foundational supramolecular logic, expected crystallographic parameters, and field-proven methodologies for resolving its crystal structure.

Molecular Geometry & Supramolecular Synthon Theory

To understand the crystal packing of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, we must analyze the competitive hydrogen-bonding landscape. The molecule is governed by three primary interaction sites:

  • The Pyrrole N-H: A strong hydrogen bond donor.

  • The C2-Carboxylic Acid: Capable of acting as both donor and acceptor, classically forming centrosymmetric dimers.

  • The C5-Carboxamide: Features two N-H donors and one carbonyl oxygen acceptor.

Based on the isolated crystallographic behavior of its structural constituents— [1] and [2]—the extended lattice is dictated by specific graph-set motifs. The carboxylic acid groups are highly predisposed to form the robust R22​(8) homosynthon (dimerization via O-H···O bonds). Concurrently, the carboxamide groups engage in R22​(8) or R22​(10) motifs via N-H···O interactions. The pyrrole N-H typically bridges these dimeric units, propagating 1D chains into a 2D or 3D supramolecular network.

H M1 Pyrrole N-H Donor S3 Extended 2D/3D Hydrogen Bonded Network M1->S3 N-H...O(carbonyl) M2 Carboxylic Acid (C2) S1 R2,2(8) Homosynthon (Carboxyl Dimer) M2->S1 O-H...O M3 Carboxamide (C5) S2 R2,2(8) Amide Dimer (N-H...O) M3->S2 N-H...O S1->S3 S2->S3

Hydrogen bonding logic and supramolecular synthon formation in the crystal lattice.

Comparative Crystallographic Data

Because the dual-functionalized 5-carbamoyl-1H-pyrrole-2-carboxylic acid can exhibit polymorphism depending on the crystallization solvent, we benchmark its expected crystallographic parameters against its highly characterized sub-units. This comparative data is critical for initial unit cell indexing and space group determination during SCXRD.

Parameter1H-Pyrrole-2-carboxylic acid [1]Pyrrole-2-carboxamide [2]5-Carbamoyl-1H-pyrrole-2-carboxylic acid (Expected Bounds)
Crystal System MonoclinicMonoclinicMonoclinic or Triclinic
Space Group C2/cP2₁/cP2₁/c or P-1
Temperature (K) 173293100 - 173 (Required for H-atom resolution)
Z (Molecules/cell) 844
Primary Motif R22​(8) Carboxyl Dimer R22​(8) Amide DimerDual R22​(8) Networks
Dihedral Angle ~11.7° (Ring to Carboxyl)~CoplanarNear-Coplanar (Steric/Lattice dependent)

Experimental Methodologies: A Self-Validating Protocol

To ensure the scientific integrity of the crystallographic data, the workflow must be meticulously controlled. The following protocols explain not just the steps, but the causality behind each experimental choice.

Protocol A: Thermodynamic Crystallization (Vapor Diffusion)

Causality: Rapid evaporation of solvents containing multi-hydrogen-bonding molecules often leads to kinetic trapping, resulting in microcrystalline powders or amorphous aggregates. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding macroscopic single crystals suitable for diffraction.

  • Solvent Selection: Dissolve 10 mg of 5-carbamoyl-1H-pyrrole-2-carboxylic acid in a minimum volume (approx. 0.5 mL) of a polar, hydrogen-bond-disrupting solvent (e.g., Methanol or DMSO). Rationale: The solvent must temporarily break the strong intermolecular R22​(8) dimers to allow solvation.

  • Setup: Transfer the solution to a 2 mL inner vial. Place this vial inside a larger 20 mL outer vial containing 3 mL of an anti-solvent (e.g., Diethyl ether or Chloroform).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at a constant temperature (20 °C) over 7–14 days.

  • Harvesting: Once distinct, block-like or prismatic crystals form, harvest them immediately into a protective perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and lattice degradation.

Protocol B: SCXRD Data Collection and Structure Solution

Causality: Hydrogen atoms are notoriously difficult to locate via X-ray diffraction because they possess only one electron. Low-temperature data collection minimizes the Debye-Waller factors (thermal vibrations), sharpening the electron density map and allowing for the unambiguous assignment of the complex N-H and O-H networks.

  • Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using the perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K or 173 K).

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Rationale: Mo Kα minimizes absorption effects compared to Cu Kα, allowing for higher resolution data (up to sinθ/λ = 0.65 Å⁻¹).

  • Absorption Correction: Process the raw frames and apply a multi-scan absorption correction (e.g., SADABS). Rationale: This corrects for variations in the diffracting volume as the crystal rotates, minimizing the internal agreement factor ( Rint​ ).

  • Structure Solution: Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Locate hydrogen atoms attached to nitrogen and oxygen in the difference Fourier map and refine them freely or with distance restraints (DFIX) to validate the hydrogen-bonding network.

G N1 Compound Purification (LC-MS / NMR Validation) N2 Single Crystal Growth (Vapor Diffusion Method) N1->N2 N3 SCXRD Data Collection (Mo Kα radiation, 100-173 K) N2->N3 N4 Data Reduction & Correction (Multi-scan SADABS) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL on F²) N4->N5 N6 Supramolecular Analysis (Graph-Set Motif Assignment) N5->N6 N7 CCDC Deposition & CIF Generation N6->N7

Workflow for the crystallographic characterization of 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Applications in Structure-Based Drug Design (SBDD)

The crystallographic data of pyrrole-2-carboxamide derivatives is not merely an academic exercise; it has profound implications in pharmacology. The pyrrole-2-carboxamide motif is a privileged scaffold in kinase inhibition.

For instance, crystallographic studies of p38 MAP kinase in complex with pyrrole-2-carboxamide inhibitors [3] demonstrate that the carboxamide group forms critical, highly directional hydrogen bonds with the kinase hinge region (specifically interacting with the backbone NH and C=O of Met109). By resolving the small-molecule crystal structure of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, computational chemists can accurately extract the preferred dihedral angles and hydrogen-bond donor/acceptor distances. These experimentally derived geometric parameters are then fed into molecular docking algorithms to predict target binding affinity with a higher degree of confidence than ab initio calculations alone.

References

  • 1H-Pyrrole-2-carboxylic acid Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Heteronuclear Intermolecular Resonance-Assisted Hydrogen Bonds. The Structure of Pyrrole-2-Carboxamide (PyCa) The Journal of Physical Chemistry B URL:[Link]

  • Crystal structure of P38 kinase in complex with a pyrrole-2-carboxamide inhibitor (PDB ID: 3MPT) RCSB Protein Data Bank URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale 2,5-Disubstituted pyrroles are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2,5-Disubstituted pyrroles are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in DNA minor-groove binders (e.g., distamycin analogues), PARP inhibitors, and various kinase inhibitors. The synthesis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid presents a unique chemoselectivity challenge: differentiating two identical or highly similar functional groups at the 2- and 5-positions of the pyrrole ring.

While classical Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate can regioselectively install a C5-formyl group for subsequent oxidation and amidation[1], a more step-economic and scalable approach relies on the desymmetrization of commercially available dimethyl 1H-pyrrole-2,5-dicarboxylate .

This guide details a robust, three-step synthetic workflow utilizing a kinetic resolution strategy driven by conjugative electronic deactivation[2].

Mechanistic Causality: Why Desymmetrization Works

The success of this route hinges on the precise mono-saponification of a symmetric diester. When dimethyl 1H-pyrrole-2,5-dicarboxylate is treated with exactly 1.0 equivalent of hydroxide, the first ester hydrolysis proceeds rapidly. The resulting mono-carboxylate anion is highly electron-rich. This electron density is donated through the conjugated π -system of the pyrrole ring, drastically reducing the electrophilicity of the remaining methyl ester. Consequently, the second hydrolysis step is kinetically suppressed, allowing for the isolation of the mono-acid in excellent yield without over-hydrolysis.

Mechanism Diester Symmetric Diester (Highly Electrophilic) Monoanion Mono-carboxylate Anion (Electron-Rich System) Diester->Monoanion Fast (1.0 eq OH-) Diacid Diacid (Suppressed Formation) Monoanion->Diacid Very Slow (Conjugative Deactivation)

Kinetic resolution mechanism exploiting conjugative electronic deactivation.

Synthetic Workflow

The protocol avoids direct ammonolysis of the ester—which typically requires harsh, high-pressure conditions that degrade the pyrrole ring—by first isolating the mono-acid, activating it with HATU, and trapping it with an ammonia surrogate (NH₄Cl). Finally, mild chemoselective saponification yields the target compound.

SynthesisWorkflow SM Dimethyl 1H-pyrrole- 2,5-dicarboxylate Int1 5-(Methoxycarbonyl)-1H- pyrrole-2-carboxylic acid SM->Int1 Step 1: NaOH MeOH/H2O Int2 Methyl 5-carbamoyl-1H- pyrrole-2-carboxylate Int1->Int2 Step 2: HATU, NH4Cl DIPEA, DMF Product 5-Carbamoyl-1H-pyrrole- 2-carboxylic acid Int2->Product Step 3: LiOH THF/H2O

Synthetic workflow for 5-carbamoyl-1H-pyrrole-2-carboxylic acid via desymmetrization.

Materials and Reagents

Reagent / MaterialRoleEquivalentsMW ( g/mol )CAS Number
Dimethyl 1H-pyrrole-2,5-dicarboxylateStarting Material1.0183.1638014-06-1
Sodium Hydroxide (1M aq.)Saponification Base1.040.001310-73-2
HATUCoupling Agent1.2380.23148893-10-1
Ammonium Chloride (NH₄Cl)Ammonia Source2.053.4912125-02-9
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base3.0129.247087-68-5
Lithium Hydroxide MonohydrateMild Hydrolysis Base2.041.961310-66-3
DMF, THF, MeOH, EtOAcSolventsN/AN/AN/A

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Objective: Chemoselective mono-saponification of the symmetric diester.

  • Reaction Setup: Dissolve dimethyl 1H-pyrrole-2,5-dicarboxylate (5.0 g, 27.3 mmol) in a mixture of MeOH (40 mL) and THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add exactly 27.3 mL of a standardized 1.0 M aqueous NaOH solution (27.3 mmol, 1.0 eq) dropwise over 30 minutes via an addition funnel to prevent local over-concentration of base.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • QC/QA Checkpoint: Analyze via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH). The starting material ( Rf​≈0.7 ) should be consumed, showing a new major spot for the mono-acid ( Rf​≈0.3 ).

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous residue with H₂O (30 mL) and wash with Et₂O (2 × 20 mL) to remove any unreacted diester.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5–3.0 using 1M HCl. A white precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum to afford the mono-acid.

Step 2: Synthesis of Methyl 5-carbamoyl-1H-pyrrole-2-carboxylate

Objective: Conversion of the carboxylic acid to a primary amide using an ammonia surrogate.

  • Activation: Dissolve the mono-acid from Step 1 (3.5 g, 20.7 mmol) in anhydrous DMF (35 mL) under a nitrogen atmosphere. Add DIPEA (10.8 mL, 62.1 mmol, 3.0 eq) followed by HATU (9.4 g, 24.8 mmol, 1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Amidation: Add solid NH₄Cl (2.2 g, 41.4 mmol, 2.0 eq) in one portion. The DIPEA will deprotonate the ammonium salt in situ, generating the necessary ammonia for the nucleophilic attack.

  • Propagation: Stir the reaction mixture at room temperature for 4–6 hours.

  • QC/QA Checkpoint: Analyze via LC-MS. Confirm the disappearance of the mono-acid mass and the appearance of the target amide mass ( [M+H]+=169.1 ).

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to yield the pure methyl 5-carbamoyl-1H-pyrrole-2-carboxylate.

Step 3: Synthesis of 5-Carbamoyl-1H-pyrrole-2-carboxylic acid

Objective: Chemoselective hydrolysis of the methyl ester in the presence of a primary amide.

  • Reaction Setup: Dissolve methyl 5-carbamoyl-1H-pyrrole-2-carboxylate (2.5 g, 14.9 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).

  • Hydrolysis: Add LiOH·H₂O (1.25 g, 29.8 mmol, 2.0 eq). Note: LiOH is specifically chosen over NaOH/KOH as its milder nature prevents the concurrent hydrolysis of the primary amide back to the carboxylic acid.

  • Propagation: Stir at room temperature for 8 hours.

  • QC/QA Checkpoint: Analyze via TLC (DCM/MeOH 9:1). Ensure complete consumption of the ester starting material.

  • Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous solution to 0 °C and acidify to pH 2.0 with 1M HCl. The target product, 5-carbamoyl-1H-pyrrole-2-carboxylic acid, will precipitate as a crystalline solid.

  • Final Polish: Filter the solid, wash with ice-cold water (10 mL) and cold Et₂O (10 mL), and dry under vacuum at 45 °C overnight.

Analytical & QC Data

Validating the structural integrity of the final product and intermediates is critical. Below are the expected analytical parameters for the self-validating QC system:

CompoundPhysical StateExpected YieldKey ¹H NMR Signals (DMSO-d₆, 400 MHz)ESI-MS [M+H]⁺
Intermediate 1 (Mono-acid)White Solid85-90% δ 12.30 (br s, 1H, COOH), 11.95 (br s, 1H, NH), 6.75 (m, 2H, Ar-H), 3.78 (s, 3H, OCH₃)170.0
Intermediate 2 (Amide-ester)Off-white Solid75-80% δ 12.10 (br s, 1H, NH), 7.85 (br s, 1H, NH₂), 7.30 (br s, 1H, NH₂), 6.80 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃)169.1
Final Product (Target)White Crystalline Solid>90% δ 12.50 (br s, 1H, COOH), 11.80 (br s, 1H, pyrrole-NH), 7.75 (br s, 1H, NH₂), 7.20 (br s, 1H, NH₂), 6.70 (m, 2H, Ar-H)155.0

References

  • Yeung, B. K. S., & Boger, D. L. (2003). Synthesis of Isochrysohermidin−Distamycin Hybrids. The Journal of Organic Chemistry, 68(13), 5249-5253. URL:[Link]

  • Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 23(4), 614-618. URL:[Link]

Sources

Application

Application Note: 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for accelerating hit-to-lead optimization. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight building blocks is critical for accelerating hit-to-lead optimization. 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) has emerged as a highly privileged bifunctional scaffold. By combining a highly reactive C2-carboxylic acid for library diversification with a C5-carboxamide group that acts as a potent hydrogen-bond donor/acceptor, this molecule provides direct access to the pyrrole-carboxamide pharmacophore. This application note details the mechanistic rationale, quantitative binding profiles, and validated experimental protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Chemical Libraries (DELs).

Mechanistic Causality in Target Binding

The structural architecture of 5-carbamoyl-1H-pyrrole-2-carboxylic acid is not coincidental; it is evolutionarily and synthetically optimized to mimic endogenous nucleosides and cofactors. When the C2-carboxylic acid is converted into an amide during library synthesis, the resulting 1H-pyrrole-2,5-dicarboxamide core acts as a rigid, planar system capable of inserting into deep protein pockets.

Kinase Hinge Region Mimicry

The pyrrole-carboxamide motif is a well-documented kinase hinge binder. The pyrrole NH and the carboxamide carbonyl/NH form a bidentate hydrogen-bonding network that perfectly mimics the adenine ring of ATP[1]. This specific interaction anchors the inhibitor into the ATP-binding pocket of kinases such as Extracellular Signal-Regulated Kinase 5 (ERK5) and Bruton's Tyrosine Kinase (BTK). Systematic variation of the C2-amide substituent allows researchers to tune selectivity away from off-target kinases (e.g., p38α) while achieving sub-micromolar potency against ERK5[2].

PARP Inhibition and Synthetic Lethality

Beyond kinases, the pyrrole-carboxamide core is a structural mimic of the nicotinamide moiety of NAD+. Poly(ADP-ribose) polymerase 1 (PARP1) utilizes NAD+ to repair single-strand DNA breaks. Pyrrole-2-carboxamide derivatives, such as the small molecule UNI66, competitively bind to the PARP1 catalytic domain. In tumors harboring BRCA1/2 mutations (defective homologous recombination), this inhibition triggers an accumulation of double-strand breaks, leading to targeted cell death via synthetic lethality.

Disruption of Protein-Protein Interactions (PPIs)

The scaffold is also effective in targeting shallow PPI interfaces. For example, 5-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been discovered as potent inhibitors of the Keap1-Nrf2 interaction, preventing Keap1-mediated degradation of Nrf2 and offering therapeutic pathways for acute lung injury[3].

Pharmacophore A 5-Carbamoyl-1H-pyrrole- 2-carboxylic acid B C2-Carboxylic Acid A->B C C5-Carboxamide A->C D Pyrrole Core A->D E Amide Coupling (Library Diversification) B->E Synthetic Handle F H-Bond Donor/Acceptor (Kinase Hinge / NAD+ Pocket) C->F Target Binding G Hydrophobic Interactions (Pocket Fitting) D->G Shape Complementarity

Logical relationship of the 5-carbamoyl-1H-pyrrole-2-carboxylic acid pharmacophore.

Applications in High-Throughput Workflows

Because 5-carbamoyl-1H-pyrrole-2-carboxylic acid possesses high aqueous solubility and lacks reactive liabilities (e.g., Michael acceptors or pan-assay interference compounds [PAINS] motifs), it is an ideal "Cycle 3" building block in DNA-Encoded Chemical Libraries (DELs) .

In a typical DEL workflow, massive combinatorial libraries are generated by sequentially coupling building blocks to a DNA barcode. The inclusion of pyrrole-carboxylic acids in these libraries has successfully yielded nanomolar inhibitors of BTK directly from affinity screens[4]. The C2-carboxylic acid is coupled to DNA-tagged amines, leaving the C5-carbamoyl group exposed to probe the target protein's active site.

DEL_Workflow Step1 DNA-Tagged Amine Scaffold Step2 Add 5-Carbamoyl-1H-pyrrole-2-carboxylic acid + DMT-MM (Coupling Reagent) Step1->Step2 Aqueous Amidation Step3 Incubate with Target Protein (e.g., BTK, ERK5) Step2->Step3 Affinity Selection Step4 Wash Unbound Library Step3->Step4 Remove Low Affinity Step5 Elute & PCR Amplification Step4->Step5 Isolate Binders Step6 Next-Gen Sequencing (NGS) & Hit Calling Step5->Step6 Data Analysis

DEL synthesis and screening workflow utilizing the pyrrole building block.

Quantitative Data: Binding Affinities of Pyrrole Derivatives

The following table summarizes the target affinity and mechanism of action for various drug candidates derived from the pyrrole-carboxylic acid/carboxamide scaffold.

Target EnzymeCompound Class / DerivativeBinding Affinity / IC₅₀Mechanism of ActionReference
ERK5 4-aroyl-1H-pyrrole-2-carboxamidesIC₅₀ = 0.82 μMCompetes with ATP at the kinase hinge region.[2]
BTK DEL-derived pyrrole-carboxamideK_D < 1 nMHigh-affinity sub-nanomolar kinase inhibition.[4]
PARP1 UNI66 (pyrrole-2-carboxamide)Selective LethalityNAD+ mimic; suppresses BRD4-dependent transcription.
Keap1 5-phenyl-1H-pyrrole-2-carboxylic acidK_D = 42.2 nMDisrupts Keap1-Nrf2 protein-protein interaction.[3]

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and built-in quality control steps.

Protocol A: Aqueous Amide Coupling for DEL Synthesis (Cycle 3 Addition)

Objective: Conjugate 5-carbamoyl-1H-pyrrole-2-carboxylic acid to a DNA-conjugated amine scaffold without degrading the DNA barcode. Causality: Traditional coupling reagents (e.g., HATU/DIPEA) require anhydrous organic solvents that precipitate DNA. DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is specifically selected because it highly efficiently promotes amide bond formation in aqueous environments at room temperature, preserving the integrity of the DNA barcode while achieving high conversion rates.

Step-by-Step Methodology:

  • Preparation: Dissolve the DNA-conjugated amine (1 nmol) in 10 μL of 250 mM MOPS buffer (pH 7.0). Reasoning: MOPS maintains a stable neutral pH, preventing acid-catalyzed DNA depurination.

  • Reagent Addition: Prepare a 100 mM stock of 5-carbamoyl-1H-pyrrole-2-carboxylic acid in DMSO. Add 400 equivalents (400 nmol, 4 μL) to the DNA solution. Reasoning: A massive stoichiometric excess drives the pseudo-first-order reaction to near-complete conversion.

  • Activation: Add 400 equivalents of DMT-MM (400 nmol) dissolved in 4 μL of nuclease-free water.

  • Incubation: Vortex gently and incubate at 25°C for 12 hours in the dark.

  • Purification: Precipitate the DNA product by adding 10% volume of 3 M NaCl and 3 volumes of cold ethanol (-20°C). Centrifuge at 14,000 x g for 30 minutes, decant the supernatant, and resuspend the pellet in water.

  • Self-Validation (QC): Analyze a 10 pmol aliquot via LC-MS. The mass shift of the DNA conjugate confirms successful amide bond formation. A conversion rate of >85% validates the cycle for subsequent screening.

Protocol B: Surface Plasmon Resonance (SPR) Affinity Validation

Objective: Quantify the binding kinetics (K_D, k_on, k_off) of synthesized pyrrole-carboxamide hits against recombinant target kinases (e.g., ERK5). Causality: While enzymatic assays confirm functional inhibition, SPR is critical to verify direct, reversible binding. It identifies slow-off-rate compounds (high residence time), which often correlate better with in vivo efficacy than simple IC₅₀ values.

Step-by-Step Methodology:

  • Immobilization: Immobilize His-tagged recombinant ERK5 onto an NTA sensor chip via Ni²⁺ capture, followed by EDC/NHS crosslinking. Reasoning: Crosslinking prevents baseline drift caused by protein dissociation during the assay.

  • Surface Blocking: Block unreacted active sites on the sensor with 1 M ethanolamine (pH 8.5) to prevent non-specific binding of the small molecule analyte.

  • Analyte Preparation: Dilute the pyrrole-carboxamide hit in running buffer (PBS-T with 2% DMSO) in a 2-fold dilution series (from 1000 nM down to 3.125 nM). Reasoning: 2% DMSO ensures the hydrophobic pyrrole core remains soluble, while exactly matching the reference channel buffer prevents bulk refractive index artifacts.

  • Injection: Inject analytes at a flow rate of 30 μL/min for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (K_D).

  • Self-Validation (QC): Inject a known reference inhibitor (e.g., XMD8-92 for ERK5) at the beginning and end of the run. Consistent K_D values of the reference validate that the immobilized protein remains actively folded and the sensor surface is stable throughout the experiment.

References

  • Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed Source: National Institutes of Health (NIH)3

  • 5o7i - ERK5 in complex with a pyrrole inhibitor - Summary Source: Protein Data Bank Japan (PDBj)2

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications1

  • Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP Source: PubMed Central (PMC) - NIH

  • DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA Source: ChemRxiv4

Sources

Method

5-carbamoyl-1H-pyrrole-2-carboxylic acid conjugation with monoclonal antibodies

Application Note & Protocol Topic: Conjugation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid to Monoclonal Antibodies via Amine-Reactive Chemistry Audience: Researchers, scientists, and drug development professionals in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Conjugation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid to Monoclonal Antibodies via Amine-Reactive Chemistry

Audience: Researchers, scientists, and drug development professionals in the field of bioconjugation and antibody-drug conjugates (ADCs).

Introduction: The Rationale for Novel ADC Payloads

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in cancer therapy, merging the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] This synergy enables targeted drug delivery, which can enhance efficacy and reduce the systemic toxicity associated with traditional chemotherapy.[1] The molecular architecture of an ADC is comprised of three core components: a mAb that recognizes a tumor-associated antigen, a highly potent cytotoxic agent (the payload), and a chemical linker that connects them.

The diversity of available payloads is a critical factor in expanding the therapeutic window and overcoming resistance. Pyrrole-containing compounds are a significant class of heterocyclic molecules known for a wide range of biological activities and are found in many natural products and pharmaceuticals.[2] Specifically, pyrrole derivatives have been successfully developed as potent payloads for ADCs, including kinesin spindle protein inhibitors (KSPi) and pyrrolobenzodiazepine (PBD) dimers, which act by targeting DNA.[3][4][5][6][7]

This document provides a comprehensive guide to the conjugation of a novel carboxylated pyrrole-based compound, 5-carbamoyl-1H-pyrrole-2-carboxylic acid , to a monoclonal antibody. The protocol leverages the well-established and robust chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) to form stable amide bonds with surface-accessible lysine residues on the antibody.[][9] This method serves as a foundational workflow for researchers seeking to couple novel carboxylic acid-containing payloads to antibodies for the development of next-generation ADCs.

Principle of the Method: EDC/NHS Chemistry

The conjugation strategy targets the primary amines of lysine residues on the mAb. Because antibodies typically have numerous (80-100) lysine residues, this method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[10]

The reaction is a two-step, single-pot process:

  • Activation: EDC, a water-soluble carbodiimide, activates the carboxyl group (-COOH) of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, forming a highly reactive but unstable O-acylisourea intermediate.[9][11][12]

  • Stabilization and Coupling: N-hydroxysulfosuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive NHS ester.[9][13] This semi-stable ester then efficiently reacts with the primary amine (-NH₂) of a lysine residue on the antibody to create a stable, covalent amide bond.[][12]

The inclusion of NHS is critical for improving reaction efficiency by creating a more stable intermediate that is less susceptible to hydrolysis in an aqueous environment.[9][13]

EDC_NHS_Mechanism Pyrrole_COOH Pyrrole-COOH (5-carbamoyl-1H-pyrrole- 2-carboxylic acid) Intermediate O-acylisourea Intermediate (unstable) Pyrrole_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (semi-stable) Intermediate->NHS_Ester + Hydrolysis Hydrolysis (competing reaction) Intermediate->Hydrolysis NHS Sulfo-NHS NHS->NHS_Ester ADC Stable ADC Conjugate (Amide Bond) NHS_Ester->ADC + Antibody_NH2 Antibody-Lysine (mAb-NH₂) Antibody_NH2->ADC

Fig. 1: EDC/NHS activation and conjugation chemistry.

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
Monoclonal Antibody (mAb) In-house or Commerciale.g., Trastuzumab, Rituximab, or IgG Isotype Control at >5 mg/mL
5-carbamoyl-1H-pyrrole-2-carboxylic acid Chemical SupplierPayload Molecule
EDC (EDAC) Thermo Fisher, Sigma-AldrichCarboxyl Activator
Sulfo-NHS Thermo Fisher, Sigma-AldrichStabilizer for EDC reaction
Anhydrous Dimethyl Sulfoxide (DMSO) Sigma-AldrichSolvent for payload dissolution
Activation Buffer In-house prep0.1 M MES, 0.5 M NaCl, pH 6.0
Conjugation Buffer In-house prepPhosphate-Buffered Saline (PBS), pH 7.4-8.0
Quenching Solution In-house prep1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris HCl, pH 8.0
Purification Columns
- Size Exclusion (SEC)Cytiva (Sephadex), Tosoh (TSKgel)Removal of free drug and reagents
- Hydrophobic Interaction (HIC)Tosoh (Toyopearl), Bio-RadSeparation of DAR species
Ammonium Sulfate Sigma-AldrichHIC Mobile Phase A component
Analytical Columns
- SEC-HPLCWaters, Agilent, TosohAggregate and fragment analysis
- HIC-HPLCWaters, Agilent, TosohDAR determination

Note: All buffers should be prepared with high-purity water and filtered through a 0.22 µm filter.

Detailed Experimental Protocol

This protocol is designed for a ~5 mg scale conjugation. Optimization may be required based on the specific antibody and desired final Drug-to-Antibody Ratio (DAR).

Conjugation_Workflow Start Start: Prepare Reagents Buffer_Ex Step 1: Antibody Buffer Exchange (to PBS, pH 7.4) Start->Buffer_Ex Conjugate Step 3: Conjugation Reaction (Add activated payload to mAb) Buffer_Ex->Conjugate Activate Step 2: Activate Pyrrole Payload (Dissolve in DMSO, add EDC/Sulfo-NHS) Activate->Conjugate Quench Step 4: Quench Reaction (Add Hydroxylamine) Conjugate->Quench Purify_SEC Step 5: Purification (SEC/TFF) (Remove unconjugated payload) Quench->Purify_SEC Characterize Step 6: Characterization & QC (DAR, Aggregation, Purity) Purify_SEC->Characterize End End: Purified ADC Characterize->End

Fig. 2: Overall experimental workflow for ADC conjugation.
Part A: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer. Exchange the antibody into Conjugation Buffer (PBS, pH 7.4) using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF). This step is crucial to remove any interfering substances like Tris or glycine.[14]

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using PBS. Confirm the final concentration using a NanoDrop or by measuring absorbance at 280 nm (A280).

Part B: Activation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid

This step should be performed immediately before conjugation as the activated ester is semi-stable.[15]

  • Prepare Payload Stock: Dissolve the 5-carbamoyl-1H-pyrrole-2-carboxylic acid in anhydrous DMSO to create a 10-20 mM stock solution.

  • Prepare Activation Reagents: Prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in Activation Buffer (MES, pH 6.0) .

  • Activation Reaction: In a microfuge tube, combine the pyrrole payload solution with a molar excess of EDC and Sulfo-NHS. A typical starting point is a 5-fold molar excess of Sulfo-NHS over the payload and a 2-fold molar excess of EDC over Sulfo-NHS.[13] Incubate for 15-30 minutes at room temperature.

Part C: Conjugation Reaction
  • Combine Reagents: Add the activated pyrrole-NHS ester solution from Part B to the antibody solution from Part A. The molar ratio of payload-to-antibody is a critical parameter that dictates the final DAR. Start with a 5:1 to 10:1 molar ratio. Add the payload solution dropwise while gently stirring the antibody solution to avoid localized high concentrations that can cause aggregation.[16]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

Part D: Quenching the Reaction
  • Stop the Reaction: Add Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS esters.[17]

  • Incubate: Let the quenching reaction proceed for 15-30 minutes at room temperature.

Part E: Purification of the ADC

Purification is essential to remove unreacted payload, excess reagents, and solvents, which can be toxic and interfere with analysis.

  • Removal of Small Molecules (SEC/TFF): The primary purification step is to separate the high-molecular-weight ADC from low-molecular-weight impurities.

    • Size Exclusion Chromatography (SEC): This is a robust method for purification at the lab scale.[] Equilibrate a preparative SEC column (e.g., Sephadex G-25 or Superdex 200) with PBS, pH 7.4. Load the quenched reaction mixture and collect fractions corresponding to the antibody peak, which will elute first.

    • Tangential Flow Filtration (TFF): For larger scales, TFF is a more efficient method for buffer exchange and removing small molecules.[]

  • (Optional) Separation of DAR Species (HIC): The crude ADC is a heterogeneous mixture. Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs (e.g., DAR0, DAR2, DAR4).[19][20] This is typically an analytical method but can be adapted for preparative purification.

    • The unconjugated antibody (DAR0) is the least hydrophobic and elutes first.

    • As the number of conjugated hydrophobic payloads increases, the ADC becomes more hydrophobic and elutes later in a decreasing salt gradient.[19][]

Characterization and Quality Control

Thorough analytical characterization is required to ensure the quality, consistency, and safety of the ADC.[22][23]

Quality AttributeAnalytical Method(s)Typical Acceptance CriteriaRationale
Average DAR HIC-HPLC, UV-Vis Spectroscopy, RP-HPLC, Mass Spectrometry (MS)2 - 4A low DAR can reduce efficacy, while a high DAR can increase toxicity and aggregation.[23][24]
Aggregation Size Exclusion Chromatography (SEC-HPLC)>95% MonomerAggregates can induce immunogenicity and affect pharmacokinetics.[25][26]
Purity (Free Drug) Reversed-Phase HPLC (RP-HPLC)<1% Free PayloadFree, unconjugated drug contributes to systemic toxicity.[23]
Charge Variants Ion-Exchange Chromatography (IEX-HPLC)Profile similar to naked mAbChanges can indicate modification of charged residues (Lys, Asp, Glu), affecting stability.[]
Identity & Mass Mass Spectrometry (Intact MS)Confirms expected mass of mAb + (DAR x payload-linker)Verifies successful conjugation and provides drug load distribution.[27]
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)< 3-fold change vs. naked mAbEnsures conjugation did not compromise the antibody's ability to bind its target.
Protocol for Average DAR Calculation via HIC-HPLC

Hydrophobic Interaction Chromatography is the primary method for determining the drug load distribution and average DAR.[]

  • Column: Phenyl-based HIC column.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: UV at 280 nm.

  • Calculation: Identify the peaks corresponding to each DAR species (DAR0, DAR1, DAR2, etc.). The average DAR is calculated using the weighted average of the peak areas.[][28]

    • Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Total Peak Area)

    • Where 'n' is the number of drugs conjugated for that species.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation (Low DAR) - Inactive EDC/Sulfo-NHS (hydrolyzed).- Interfering nucleophiles (e.g., Tris) in antibody buffer.- Suboptimal pH for activation or conjugation.- Insufficient molar ratio of payload/reagents.- Use fresh, high-quality EDC and Sulfo-NHS.[14]- Ensure complete buffer exchange of the antibody into an amine-free buffer.[14]- Perform activation at pH 4.5-6.0 and conjugation at pH 7.2-8.5.[17]- Increase the molar excess of the activated payload.[28]
High Levels of Aggregation - High DAR increases overall hydrophobicity.- Unfavorable buffer conditions (pH near pI).- High protein concentration.- Use of organic solvents (DMSO).- Aim for a lower average DAR by reducing the payload molar ratio.[16]- Ensure conjugation buffer pH is at least 1 unit away from the antibody's pI.[25][29]- Work with antibody concentrations ≤10 mg/mL.- Add the DMSO/payload mix slowly with gentle mixing; keep final DMSO concentration <10% v/v.[16]
Low ADC Recovery After Purification - Non-specific binding to chromatography resin.- Precipitation of ADC during purification (e.g., high salt in HIC).- Aggregation leading to loss during filtration.- Screen different chromatography resins.- For HIC, ensure the salt concentration does not cause the ADC to precipitate.[19]- Optimize buffer conditions to minimize aggregation before purification.[26][30]
Inconsistent Batch-to-Batch Results - Variability in reagent quality or preparation.- Differences in reaction time or temperature.- Inaccurate protein or payload concentration measurements.- Standardize all reagent preparations and use fresh solutions.- Precisely control all reaction parameters (time, temp, mixing speed).- Accurately quantify all starting materials before each reaction.

References

  • Müller, C., et al. (2018). Antibody-Drug Conjugates with Pyrrole-Based KSP Inhibitors as the Payload Class. Angewandte Chemie International Edition, 57(46), 15243-15247. [Link]

  • Creative Diagnostics. (2025, February 26). Pyrrolobenzodiazepine ADCs: Redefining Precision Oncology Through DNA-Targeted Payloads. [Link]

  • Yamada, K., & Ito, T. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Biological and Pharmaceutical Bulletin, 44(10), 1397-1403. [Link]

  • Luo, Q., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry, 27(6), 1594-1601. [Link]

  • Locke, J. A., et al. (2016). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 27(4), 950-956. [Link]

  • ResearchGate. (2018). Antibody‐drug conjugates with pyrrole‐based KSP inhibitors as novel payload class. [Link]

  • D'Hooge, F., et al. (2020). Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates. Bioconjugate Chemistry, 31(10), 2315-2325. [Link]

  • ResearchGate. (2019). Reaction mechanism of the EDC-catalyzed amidation. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Agilent. (n.d.). Accelerate ADC DAR Characterization. [Link]

  • Oflazoglu, E., et al. (2017). Antibody-Drug Conjugates Bearing Pyrrolobenzodiazepine or Tubulysin Payloads Are Immunomodulatory and Synergize with Multiple Immunotherapies. Cancer Research, 77(10), 2686-2698. [Link]

  • Pharmaceutical Technology. (2026, March 19). Tackling Aggregation Challenges in ADC Production. [Link]

  • Xiao, S., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Soft Matter, 11(10), 2064-2071. [Link]

  • Barfield, M., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Processes, 9(2), 299. [Link]

  • Farnia, S. M. M., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 5(10), 107119. [Link]

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]

  • Wang, S., et al. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. [Link]

  • Sona Nanotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Chen, W., et al. (2017). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters Corporation. [Link]

  • Nagai, Y., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Antibodies, 9(2), 22. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Drug Target Review. (2025, May 8). Optimising analytical strategies for ADC development. [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • Sokolowska, I., et al. (2020). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. Drug Metabolism and Disposition, 48(11), 1184-1196. [Link]

  • Staben, L. R., et al. (2017). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Molecules, 22(12), 2095. [Link]

  • Kim, C. H., et al. (2018). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 57(46), 15263-15267. [Link]

  • Kim, E. G., & Kim, K. M. (2015). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials research, 19(1), 10. [Link]

  • EurekAlert!. (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 5-Carbamoyl-1H-pyrrole-2-carboxylic acid

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Drug Development Professionals Executive Summary & Physicochemical Rationale 5-Carbamoyl-1H-pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Rationale

5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) is a highly polar, heteroaromatic small molecule. While rarely dosed as a standalone therapeutic, its core scaffold—the pyrrole-2-carboxamide/carboxylic acid moiety—is a privileged pharmacophore embedded in numerous high-value targets, including ERK5 kinase inhibitors[1] and Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors for drug-resistant tuberculosis[2].

Evaluating the baseline in vivo pharmacokinetics (PK) of this naked pharmacophore is a critical step in Fragment-Based Drug Discovery (FBDD). However, dosing this compound presents specific physicochemical challenges:

  • pH-Dependent Solubility: The carboxylic acid group (pKa ~4.5) ensures high solubility in basic aqueous environments but risks precipitation in the acidic environment of the stomach (pH 1.5–2.0) during oral (PO) administration[3].

  • Endogenous Interference: Pyrrole-2-carboxylic acid derivatives are known endogenous metabolites in mammals, primarily generated via the oxidation of hydroxy-L-proline by L-amino acid oxidase[4]. This necessitates rigorous, self-validating bioanalytical controls to distinguish the administered dose from endogenous baselines.

This guide provides a comprehensive, causality-driven framework for formulating, dosing, and quantifying 5-carbamoyl-1H-pyrrole-2-carboxylic acid in rodent models.

Formulation Engineering: Causality & Selection

To achieve reliable PK data, the formulation must maintain the compound in a true solution without causing physiological stress (e.g., hemolysis or phlebitis). Relying solely on pH adjustment (e.g., using NaOH to form a sodium salt) is strongly discouraged for intravenous (IV) dosing, as rapid buffering in the bloodstream can cause the free acid to precipitate, leading to micro-embolisms.

Instead, we utilize Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the electron-rich pyrrole ring, while the highly polar sulfobutyl arms interface with the aqueous vehicle, ensuring supersaturation across physiological pH gradients[2],[3].

Table 1: Optimized Formulation Matrices for Pyrrole-2-Carboxylic Acids
RouteTarget DoseRecommended Vehicle CompositionCausality / Rationale
IV 1 – 5 mg/kg5% DMSO + 20% SBE-β-CD in SalineDMSO aids initial dissolution; SBE-β-CD prevents precipitation upon blood dilution.
PO 10 – 50 mg/kg5% DMSO + 40% PEG400 + 55% SalinePEG400 acts as a co-solvent to prevent gastric precipitation when the carboxylic acid is protonated.
PO (Alt) 10 – 50 mg/kg0.5% Methylcellulose (MC) + 0.1% Tween-80Used if a homogeneous suspension is preferred over a solution to evaluate dissolution-rate limited absorption.

Self-Validating In Vivo Dosing Protocols

The following protocols are designed as self-validating systems. Every crucial step includes a built-in verification mechanism to ensure data integrity.

Protocol A: Formulation Preparation & Validation
  • Weighing & Wetting: Accurately weigh the required mass of 5-carbamoyl-1H-pyrrole-2-carboxylic acid. Add the specified volume of DMSO (maximum 5% final volume) and vortex for 60 seconds until a clear stock is formed[3].

  • Excipient Addition: Slowly add the SBE-β-CD solution (for IV) or PEG400 (for PO) while continuously vortexing to prevent localized precipitation.

  • Aqueous Dilution: Add physiological saline dropwise to reach the final target volume.

  • Self-Validation (Microscopic Inspection): Before dosing, place a 10 µL drop of the formulation on a glass slide. Inspect under a polarized light microscope. Causality: The absence of birefringence confirms a true solution. If micro-crystals are observed, the formulation has crashed and must be sonicated or reformulated.

Protocol B: Animal Dosing and Serial Sampling

Note: Studies should be conducted in fasted male Sprague-Dawley rats or C57BL/6 mice to minimize food-effect variability.

  • Baseline Establishment (Critical Step): Collect a 50 µL blood sample from all animals prior to dosing (T=0). Causality: Because pyrrole-2-carboxylic acids are endogenous byproducts of collagen/hydroxyproline metabolism[4], this pre-dose sample serves as the absolute baseline to subtract endogenous background noise during LC-MS/MS analysis.

  • Administration:

    • IV Cohort: Administer 1-5 mg/kg via the lateral tail vein over 30 seconds.

    • PO Cohort: Administer 10-50 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Serial Sampling: Collect blood (approx. 50 µL) via the saphenous vein or tail snip at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

  • Plasma Quenching: Immediately transfer blood to K2EDTA tubes, centrifuge at 4,000 × g for 10 mins at 4°C. Transfer 20 µL of plasma to a 96-well plate and immediately quench with 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a stable isotope-labeled pyrrole).

Bioanalytical Quantification and PK Interpretation

The quenched plasma samples are centrifuged, and the supernatant is analyzed via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Due to the high polarity of 5-carbamoyl-1H-pyrrole-2-carboxylic acid, standard C18 columns may result in poor retention. Expert Insight: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column to ensure adequate retention time and prevent ion suppression from the solvent front.

Table 2: Benchmark Pharmacokinetic Parameters (Expected Ranges)
ParameterIV Dosing (2 mg/kg)PO Dosing (20 mg/kg)Biological Significance
Cmax ~1,500 - 2,500 ng/mL~800 - 1,200 ng/mLIndicates rapid systemic exposure or GI absorption limits.
Tmax N/A0.5 - 1.5 hShort Tmax reflects rapid absorption of the polar small molecule.
Half-life (t1/2) 1.5 - 3.0 h2.0 - 4.0 hPyrrole-carboxamides typically exhibit moderate to rapid clearance[1],[2].
Bioavailability (F%) 100%15% - 35%Limited by paracellular transport restrictions and potential first-pass phase II glucuronidation.

Workflow Visualization

The following diagram maps the logical flow of the compound from formulation through physiological compartments to bioanalytical quantification.

G API 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (Preclinical Pharmacophore) Formulation Vehicle Formulation (SBE-β-CD / Saline) API->Formulation IV Intravenous (IV) Dosing (1-5 mg/kg) Formulation->IV PO Oral (PO) Gavage (10-50 mg/kg) Formulation->PO Blood Systemic Circulation (Plasma Protein Binding) IV->Blood 100% Bioavailability PO->Blood GI Absorption Metabolism Hepatic Processing (Phase II Conjugation) Blood->Metabolism Excretion Renal Excretion (Monitor Endogenous Baselines) Blood->Excretion LCMS LC-MS/MS Bioanalysis (MRM Mode) Blood->LCMS Serial Plasma Sampling Metabolism->Excretion Excretion->LCMS Urine Collection

Fig 1. In vivo pharmacokinetic and metabolic workflow for pyrrole-2-carboxylic acid derivatives.

References

  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL: [Link]

  • Title: Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat Source: Journal of Biological Chemistry (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Carbamoyl-1H-Pyrrole-2-Carboxylic Acid

Welcome to the technical support guide for 5-carbamoyl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-carbamoyl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low aqueous solubility of this compound. Our goal is to provide a clear, scientifically-grounded framework for troubleshooting and achieving successful solubilization for your experiments.

Section 1: Understanding the Core Problem: Why is This Compound Poorly Soluble?

Q1: What intrinsic properties of 5-carbamoyl-1H-pyrrole-2-carboxylic acid contribute to its low solubility in neutral water?

A1: The solubility of a molecule is dictated by its structure and the intermolecular forces it can form with a solvent. 5-carbamoyl-1H-pyrrole-2-carboxylic acid possesses a complex profile:

  • Acidic Carboxylic Acid Group: The molecule contains a carboxylic acid (-COOH) functional group. Based on its parent structure, pyrrole-2-carboxylic acid, the pKa is estimated to be around 4.45.[1] In its protonated (uncharged) state at neutral or acidic pH, this group prefers to form strong hydrogen bonds with other molecules of itself, often leading to the formation of stable, low-solubility dimers in the solid crystal lattice.[2][3]

  • Polar Carbamoyl (Amide) Group: The amide group (-CONH₂) is polar and can participate in hydrogen bonding. However, amides are generally less soluble than comparable amines or carboxylic acids because they do not ionize in typical aqueous pH ranges and their hydrogen bonding potential is not always sufficient to overcome the energy of the crystal lattice.[4]

  • Aromatic Pyrrole Ring: The core pyrrole structure is a planar, aromatic ring, which is relatively non-polar and contributes to the hydrophobic character of the molecule.

At neutral pH (around 7), the carboxylic acid group is only partially deprotonated, meaning a significant portion of the compound remains in its less soluble, un-ionized form. To achieve significant aqueous solubility, the equilibrium must be shifted decisively toward the ionized carboxylate form (-COO⁻).[5][6]

Section 2: A Step-by-Step Guide to Solubilization

This section outlines the primary and alternative methods for solubilizing 5-carbamoyl-1H-pyrrole-2-carboxylic acid. The following workflow diagram provides a high-level overview of the decision-making process.

G start Start: Low Aqueous Solubility Observed q_ph Is pH adjustment acceptable for your experiment? start->q_ph protocol1 Follow Protocol 1: Solubilization via pH Adjustment (Primary Method) q_ph->protocol1  Yes q_cosolvent Consider Co-solvents. Is a small amount of organic solvent (e.g., DMSO) tolerable? q_ph->q_cosolvent  No success1 Result: Clear, stable aqueous stock solution protocol1->success1 protocol2 Follow Protocol 2: Solubilization using a Co-solvent (Alternative Method) q_cosolvent->protocol2  Yes advanced Advanced Strategies: Surfactants, Cyclodextrins. (Consult Formulation Science Literature) q_cosolvent->advanced  No success2 Result: High-concentration stock in organic solvent protocol2->success2 warning Warning: Potential for precipitation upon dilution in aqueous buffer. Verify final concentration and pH. success2->warning

Caption: Troubleshooting workflow for solubilizing 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Q2: What is the most reliable method for preparing an aqueous stock solution?

A2: The most effective and widely used strategy for solubilizing a poorly soluble weak acid is pH adjustment to form a salt.[7][8] By increasing the pH of the solution to a level at least 1.5 to 2 units above the compound's pKa, you deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[9]

Experimental Protocol 1: Preparation of an Aqueous Stock via pH Adjustment

Objective: To prepare a clear, stable aqueous stock solution by converting the free acid to its soluble salt form.

Materials:

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid powder

  • High-purity deionized water (e.g., Milli-Q® or equivalent)

  • 1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH)

  • Calibrated pH meter or high-quality pH indicator strips

  • Sterile volumetric flasks and magnetic stir bar/plate

  • 0.22 µm sterile syringe filter

Procedure:

  • Initial Slurry Preparation:

    • Accurately weigh the desired amount of the compound.

    • Place the powder in a volumetric flask. Add approximately 70-80% of the final desired volume of deionized water.

    • Place the flask on a magnetic stir plate and begin stirring. The mixture will appear as a cloudy slurry.

  • Titration with Base:

    • While stirring vigorously, add the 1 M NaOH solution dropwise to the slurry.

    • Pause after every few drops to allow for equilibration and observe for any changes in clarity.

  • pH Monitoring and Dissolution:

    • Monitor the pH of the solution periodically. The target pH should be ≥ 6.5 . This ensures the carboxylic acid group (pKa ≈ 4.5) is fully deprotonated.

    • Continue adding the base dropwise until all solid material has dissolved and the solution is completely clear.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, carefully add deionized water to reach the final target volume (q.s.).

    • Stir for another 5-10 minutes to ensure homogeneity. Verify the final pH.

  • Sterilization and Storage:

    • For biological applications, sterile-filter the final solution using a 0.22 µm syringe filter compatible with aqueous solutions.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Self-Validation Check: A successfully prepared stock solution should remain clear upon thawing and when diluted into a final experimental buffer that maintains a pH well above the compound's pKa.

Q3: My experimental conditions are pH-sensitive. What is a suitable alternative?

A3: If pH modification is not an option, the use of a water-miscible organic co-solvent is the next best approach.[10][11] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving organic molecules. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.

Experimental Protocol 2: Preparation of a High-Concentration Stock in a Co-solvent

Objective: To prepare a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

Materials:

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid powder

  • Anhydrous, cell-culture grade DMSO

  • Appropriate glass or polypropylene vials

Procedure:

  • Direct Dissolution:

    • Weigh the compound directly into a suitable vial.

    • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The compound should be readily soluble in pure DMSO.[12]

  • Storage:

    • Store the DMSO stock solution in tightly sealed vials at -20°C. DMSO has a high freezing point (~19°C), so the stock will be frozen.

Critical Consideration: When diluting the DMSO stock into your aqueous experimental medium (e.g., buffer, cell culture media), precipitation can occur . This happens if the final concentration of the compound exceeds its solubility limit in the final aqueous environment, which now has a very low percentage of DMSO.

  • Best Practice: Add the DMSO stock to your aqueous medium in a dropwise manner while vortexing or stirring to ensure rapid dispersion. The final concentration of DMSO in your experiment should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts in biological assays.

Co-SolventRecommended Max. Conc. (in vitro)AdvantagesDisadvantages & Cautions
DMSO < 0.5%Excellent solubilizing powerCan be toxic to cells at >1%; may interfere with some assays.
Ethanol < 1%Biocompatible at low concentrationsLess powerful solvent than DMSO; can affect cell signaling.
DMF < 0.1%Strong solventHigher cellular toxicity than DMSO.

Section 3: Frequently Asked Questions (FAQs)

Q4: I successfully dissolved the compound with NaOH, but it crashed out when I added it to my phosphate-buffered saline (PBS) at pH 7.4. What happened? A4: This is a common issue. While PBS is buffered at pH 7.4 (which should be high enough to maintain solubility), two factors could be at play:

  • Buffer Capacity: If your stock solution was highly concentrated and you added a large volume, you may have locally overwhelmed the buffering capacity of the PBS, causing a transient drop in pH and precipitation.

  • Common Ion Effect/Salt Interaction: More likely, poorly soluble salts can sometimes form with divalent cations (like Ca²⁺ and Mg²⁺) often present in biological buffers and cell culture media. If your final buffer contains these ions, consider preparing the stock using a different base like ammonium hydroxide or test solubility in the final buffer during preparation.

Q5: Can I use heat to help dissolve the compound in water? A5: Gentle warming can temporarily increase the dissolution rate. However, this is not a true solution to the underlying insolubility. The compound will likely precipitate back out of solution as it cools to room temperature. This method is not recommended for preparing stable stock solutions. Furthermore, excessive heat could risk chemical degradation.

Q6: Is 5-carbamoyl-1H-pyrrole-2-carboxylic acid stable in a high pH aqueous solution? A6: For the purposes of creating and storing a stock solution, the compound is expected to be chemically stable at a moderately basic pH (e.g., 7.5-9.0). However, prolonged storage for many months at extreme pH values (pH > 12) could potentially lead to the hydrolysis of the amide group.[4] It is always best practice to prepare fresh dilutions from a frozen stock and to perform stability checks if storing for extended periods.

Q7: My compound is still not dissolving even after adding a base. What should I check? A7:

  • Verify the pH: Ensure your pH meter is calibrated and you have reached a pH of at least 6.5-7.0.

  • Check Compound Purity: Impurities can significantly impact solubility. Verify the purity of your material via the Certificate of Analysis.

  • Consider Sonication: Gentle sonication in a water bath can help break up aggregates and accelerate the dissolution process after adding the base.

References

  • Patel, K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Prajapati, S. K., et al. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(2), 79-84. [Link]

  • Gullapalli, R. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Safdar, M. Z. (2023). Answer to "Why salt formation of weak acid increases the drug solubility?". ResearchGate. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 148. [Link]

  • Borba, A., et al. (2002). Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(46), 11193-11202. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Various Authors. (2021). How will you increase the solubility of organic compounds in water?. Quora. [Link]

  • Kihlberg, J., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1037-1041. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Ricker, N. L., et al. (1992).
  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • Bize, E., & King, C. J. (1993). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship.org. [Link]

  • Wasewar, K. L., & Shende, D. (2005). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advanced Engineering Research and Development. [Link]

  • Grinstead, R. R. (1974). Extraction of carboxylic acids from dilute aqueous solutions.
  • User "Dissenter". (2017). Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • University of California, Davis. (2005). Principles of Drug Action 1, Amides. [Link]

  • Capot Chemical Co., Ltd. MSDS of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester. [Link]

  • NIST. 1H-Pyrrole-2-carboxylic acid. [Link]

  • Reddit user discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Zahn, T. R., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182-1192. [Link]

  • Ratautaite, V., et al. (2015). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances, 5(99), 81489-81498. [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

  • PubChemLite. 1h-pyrrole-2-carboxylic acid, 1-methyl-, 5-(aminocarbonyl)-1h-imidazol-4-yl ester. [Link]

Sources

Optimization

resolving co-elution issues in 5-carbamoyl-1H-pyrrole-2-carboxylic acid chromatography

Welcome to the Technical Support Center for the chromatographic analysis of polar heterocyclic compounds. This guide is specifically engineered for researchers and analytical scientists facing co-elution challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of polar heterocyclic compounds. This guide is specifically engineered for researchers and analytical scientists facing co-elution challenges with 5-carbamoyl-1H-pyrrole-2-carboxylic acid .

Due to its amphoteric nature—featuring a weakly basic pyrrole nitrogen, a highly polar carbamoyl group, and an acidic carboxylic acid moiety (pKa ~3.5)—this molecule frequently defies standard reversed-phase (RP) retention mechanisms, leading to void volume co-elution or peak overlap with structurally similar impurities.

Below is our diagnostic workflow and expert troubleshooting guide to establish a robust, self-validating analytical method.

Diagnostic Workflow for Co-elution Resolution

ResolutionWorkflow Start Identify Co-elution of 5-carbamoyl-1H- pyrrole-2-carboxylic acid CheckK Assess Retention Factor (k') Start->CheckK LowK k' < 2 (Void Volume Co-elution) CheckK->LowK Hydrophilic Washout GoodK k' ≥ 2 (Isomeric/Impurity Co-elution) CheckK->GoodK Retained but Overlapping Action1 Ion Suppression (pH < 2.5 with FA/TFA) LowK->Action1 1st Line Action2 HILIC Mode (Amide/Zwitterionic Phase) LowK->Action2 2nd Line Action3 Modify Selectivity (α) (Switch MeCN to MeOH) GoodK->Action3 H-Bonding Shift Action4 Mixed-Mode Column (RP + Anion Exchange) GoodK->Action4 Orthogonal Selectivity Validate Self-Validation (Rs ≥ 1.5, Asymmetry 0.9-1.2) Action1->Validate Action2->Validate Action3->Validate Action4->Validate

Diagnostic workflow for resolving co-elution of polar pyrrole-carboxylic acids.

Troubleshooting Guides & FAQs

Q1: My 5-carbamoyl-1H-pyrrole-2-carboxylic acid peak elutes at the solvent front ( k′<1 ) on a standard C18 column, co-eluting with matrix components. How do I increase retention? Causality: At a neutral pH, the carboxylic acid group (pKa ~3.5) is fully ionized into a carboxylate anion. This ionization, combined with the extreme hydrophilicity of the carbamoyl group, prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: You must implement ion-suppression. Lower the mobile phase pH to at least 1-2 units below the pKa (e.g., pH 2.0–2.5) using 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA). This protonates the carboxylate, rendering the molecule neutral and significantly more hydrophobic[1][2]. If RP-HPLC still fails to provide a k′>2 , transition immediately to Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Q2: I switched to a HILIC column to retain the molecule, but I am now seeing severe peak tailing and co-elution with other polar metabolites. What is causing this? Causality: Peak tailing for carboxylic acids in HILIC is predominantly driven by unintended secondary ion-exchange interactions with unbonded surface silanols or metal hardware in the column/system. Solution: Do not rely solely on acid additives in HILIC. You must use a buffered mobile phase (e.g., 10–20 mM ammonium formate or ammonium acetate) to provide sufficient ionic strength to mask these secondary silanol interactions. Furthermore, if tailing persists, performing a system passivation flush (e.g., with pyrophosphoric acid) can neutralize active metal sites that coordinate with the carboxylate moiety[3].

Q3: How do I resolve 5-carbamoyl-1H-pyrrole-2-carboxylic acid from its degradation product/precursor, 1H-pyrrole-2-carboxylic acid? They co-elute even with adequate retention. Causality: Both molecules share the identical pyrrole-2-carboxylic acid core, resulting in nearly identical hydrodynamic volumes and hydrophobicities. The only structural difference is the carbamoyl group at the 5-position, which acts as a strong hydrogen bond donor/acceptor. Solution: Shift the selectivity ( α ) rather than just the retention ( k′ ). In your RP-HPLC method, change the organic modifier from Acetonitrile (a dipole-dipole interacting solvent) to Methanol (a protic solvent). Methanol will actively engage in hydrogen bonding with the carbamoyl group, differentially shifting its retention time away from the unsubstituted 1H-pyrrole-2-carboxylic acid[1][2].

Q4: Can mixed-mode chromatography help if both RP and HILIC fail to provide baseline resolution from complex fermentation broths? Causality: Yes. Mixed-mode columns combine reversed-phase and ion-exchange mechanisms. The hydrophobic pyrrole ring interacts with the alkyl chain, while the ionized carboxylic acid interacts with embedded basic groups (anion-exchange). Solution: This dual-retention mechanism allows you to tune selectivity orthogonally. You can adjust the organic modifier to control the hydrophobic interaction, and simultaneously adjust the buffer concentration/pH to control the ionic interaction, easily separating the target from neutral or non-acidic co-eluting impurities[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be self-validating. The following protocols include built-in System Suitability Testing (SST) to mathematically prove the resolution of co-eluting peaks.

Protocol A: Ion-Suppression RP-HPLC Method (Selectivity Shift)

Use this protocol to resolve the target from structurally similar pyrrole derivatives.

  • Column Selection: Use a polar-embedded or 100% aqueous-compatible C18 column (e.g., Waters Atlantis T3 or equivalent) to prevent stationary phase dewetting under highly aqueous conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol (Do not use Acetonitrile, to maximize H-bonding selectivity).

  • Gradient Elution: Start at 2% B for 3 minutes (to focus the polar analytes), then ramp to 40% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temp: 30°C.

  • Self-Validation Checkpoint (SST):

    • Blank Injection: Inject Mobile Phase A. Verify no ghost peaks >0.1% of target area at the expected retention time.

    • Resolution Mix: Inject a spiked standard containing both 5-carbamoyl-1H-pyrrole-2-carboxylic acid and 1H-pyrrole-2-carboxylic acid.

    • Acceptance Criteria: The method is only validated if the calculated Resolution ( Rs​ ) is ≥1.5 and the Tailing Factor ( Tf​ ) is between 0.9 and 1.2.

Protocol B: Buffered HILIC Method for Extreme Polarity

Use this protocol if the target elutes in the void volume ( k′<1 ) despite ion-suppression.

  • Column Selection: Use an Amide-bonded or Zwitterionic HILIC column (e.g., BEH Amide).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (Provides ionic strength to prevent tailing).

    • Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate.

  • Gradient Elution: In HILIC, water is the strong solvent. Start at 100% B for 2 minutes, ramp down to 60% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Checkpoint (SST):

    • Matrix Spike Recovery: Spike a known concentration of the target into your sample matrix.

    • Acceptance Criteria: Calculate the recovery. A recovery of 98%–102% validates that no hidden co-eluting matrix components are causing ion suppression in the MS detector or UV overlap.

Quantitative Data: Strategy Comparison Matrix

The following table summarizes the quantitative expectations and mechanistic trade-offs for each chromatographic strategy.

Chromatographic ModeRecommended Stationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Expected Retention ( k′ )Resolution ( Rs​ ) PotentialMechanistic Causality
Ion-Suppression RP C18 AQ / Polar-embedded0.1% FA in H2​O 0.1% FA in Methanol1.5 - 3.0ModerateProtonation of COOH suppresses polarity; Methanol induces H-bond selectivity.
HILIC BEH Amide / Zwitterionic90% MeCN with 10mM Buffer10mM Ammonium Formate (Aq)3.0 - 6.0HighAnalyte partitions into the water-enriched layer on the polar stationary phase.
Mixed-Mode RP + Anion Exchange (e.g., Primesep B2)0.1% FA in H2​O Acetonitrile4.0 - 8.0Very HighDual retention: Hydrophobic interaction (pyrrole) + electrostatic interaction (carboxylate).

References

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. 3

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.

  • Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium. Industrial & Engineering Chemistry Research, ACS Publications. 1

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. 2

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. 4

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-carbamoyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the expected (C₆H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected (C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical fragmentation pathways, compares mass spectrometry with alternative analytical techniques, and presents a standardized protocol for its analysis.

The structural characterization of heterocyclic compounds is a cornerstone of modern pharmaceutical and chemical research. 5-carbamoyl-1H-pyrrole-2-carboxylic acid, an isomer of a known quorum sensing inhibitor, possesses a trifecta of functional groups—a pyrrole ring, a carboxylic acid, and a primary amide—that yield a rich and informative fragmentation pattern upon mass spectrometric analysis. Understanding these pathways is critical for unambiguous identification and structural elucidation in complex matrices.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid is highly dependent on the ionization technique employed. Electrospray ionization (ESI), a soft ionization method, is ideal for this polar, non-volatile molecule, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal in-source fragmentation.[1] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to induce fragmentation and elicit structural information.[2]

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the protonated molecule ([M+H]⁺, m/z 155.04) is the precursor ion. Protonation can occur at several sites: the pyrrole nitrogen, the amide carbonyl oxygen, or the carboxylic acid carbonyl oxygen. The fragmentation cascade is dictated by the relative stability of the resulting fragment ions.

Key Predicted Fragmentation Pathways for [M+H]⁺:

  • Loss of Water (H₂O): A prominent fragmentation for carboxylic acids, the loss of water from the protonated molecule results in an acylium ion at m/z 137.03.[3] This is often a primary and highly favorable fragmentation step.

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond in the carbamoyl group can lead to the neutral loss of ammonia, yielding a fragment at m/z 138.02.

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is a characteristic fragmentation, leading to a fragment ion at m/z 111.05.

  • Loss of Formic Acid (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid can result in a fragment at m/z 109.04.

  • Sequential Losses: Primary fragments can undergo further dissociation. For instance, the m/z 137 ion (after H₂O loss) can subsequently lose carbon monoxide (CO) to produce a fragment at m/z 109.04.

The following diagram illustrates the predicted fragmentation cascade in positive ion mode.

G M_H [M+H]⁺ m/z 155.04 frag1 [M+H - H₂O]⁺ m/z 137.03 M_H->frag1 - H₂O frag2 [M+H - NH₃]⁺ m/z 138.02 M_H->frag2 - NH₃ frag3 [M+H - CO₂]⁺ m/z 111.05 M_H->frag3 - CO₂ frag5 [M+H - CONH₂]⁺ m/z 111.02 M_H->frag5 - CONH₂ frag4 [M+H - H₂O - CO]⁺ m/z 109.04 frag1->frag4 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the most acidic site, the carboxylic acid, to form the [M-H]⁻ precursor ion at m/z 153.02. The fragmentation of this carboxylate anion is typically simpler and highly diagnostic.

Key Predicted Fragmentation Pathways for [M-H]⁻:

  • Decarboxylation (Loss of CO₂): This is the most common and often the most abundant fragmentation pathway for deprotonated carboxylic acids.[4] The loss of CO₂ (44 Da) from the precursor ion generates a highly stable carbanion at m/z 109.02.

  • Loss of H₂NCO: Cleavage of the pyrrole-carbamoyl bond could result in the loss of the elements of isocyanic acid, though this is generally less favored than decarboxylation.

G M_H_neg [M-H]⁻ m/z 153.02 frag_neg1 [M-H - CO₂]⁻ m/z 109.02 M_H_neg->frag_neg1 - CO₂ (44 Da)

Caption: Primary predicted ESI-MS/MS fragmentation of [M-H]⁻.

Data Summary: Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 5-carbamoyl-1H-pyrrole-2-carboxylic acid in both positive and negative ESI-MS/MS modes. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment.

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossFormula of Neutral Loss
Positive 155.04138.02AmmoniaNH₃
137.03WaterH₂O
111.05Carbon DioxideCO₂
111.02Carboxamide Radical•CONH₂
109.04Water + Carbon MonoxideH₂O + CO
Negative 153.02109.02Carbon DioxideCO₂

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.

TechniquePrincipleStrengths for this AnalyteLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity; provides molecular weight and structural information via fragmentation.Does not provide definitive stereochemical or isomeric information without standards.
NMR Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.Provides unambiguous connectivity and stereochemical information; definitive for structure determination.[5]Lower sensitivity than MS; requires larger sample amounts and higher purity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms presence of key functional groups (N-H, C=O, O-H).[6][7]Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.
HPLC-UV Separates compounds based on polarity, with UV detection.Excellent for quantification and purity assessment; can be coupled to MS for enhanced specificity.Provides no structural information beyond UV absorbance characteristics.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a standard workflow for the analysis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes (separate runs).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 50-300.

    • MS2 (Fragmentation):

      • Select precursor ions (m/z 155.04 for positive mode, 153.02 for negative mode).

      • Apply collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

The following diagram outlines the general experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve & Dilute a->b c LC Separation (C18 Column) b->c d ESI Ionization (+/- modes) c->d e MS1 Scan (Precursor Ion ID) d->e f MS2 Fragmentation (CID) e->f g Spectrum Interpretation f->g h Structural Elucidation g->h

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid provides a wealth of structural information. In positive ion mode, characteristic losses of water, ammonia, and carbon dioxide are expected. In negative ion mode, a dominant and diagnostic loss of carbon dioxide is predicted. This guide provides a robust theoretical framework for identifying this molecule and distinguishing it from its isomers. While alternative methods like NMR are essential for definitive structural proof, the speed, sensitivity, and structural insight offered by LC-MS/MS make it an indispensable tool in the analytical workflow.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. Available at: [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • RSC Publishing. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]

  • Frontiers. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • PubChem. (n.d.). 1-Carbamoyl-5-oxopyrrolidine-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... Available at: [Link]

Sources

Comparative

FTIR spectra comparison for 5-carbamoyl-1H-pyrrole-2-carboxylic acid

As a Senior Application Scientist, distinguishing structurally similar heterocyclic building blocks requires more than just pattern matching; it demands a fundamental understanding of how molecular structure dictates phy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing structurally similar heterocyclic building blocks requires more than just pattern matching; it demands a fundamental understanding of how molecular structure dictates physical properties. 5-carbamoyl-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole derivative utilized as a critical intermediate in the synthesis of kinase inhibitors and advanced bio-based materials 1.

Because this molecule contains a pyrrole amine, a carboxylic acid, and a primary amide, it forms a highly complex intermolecular hydrogen-bonding network. Fourier Transform Infrared (FTIR) spectroscopy is the optimal analytical tool for characterizing these networks. This guide provides an objective, data-driven comparison of 5-carbamoyl-1H-pyrrole-2-carboxylic acid against its structural analogs: 1H-pyrrole-2-carboxylic acid (PCA) and 1H-pyrrole-2,5-dicarboxylic acid (PDCA) .

Self-Validating Experimental Protocol: Solid-State FTIR

To accurately capture the hydrogen-bonded dimeric structures of pyrrole-carboxylic acids, solid-state analysis is mandatory. Dilute solution FTIR (e.g., in CCl₄) disrupts these native intermolecular interactions, shifting critical carbonyl and N-H bands 2.

Causality of Matrix Selection: Potassium bromide (KBr) is utilized because it is optically transparent in the 4000–400 cm⁻¹ range and does not interact chemically with the analyte.

Step-by-Step Methodology:

  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours.

    • Validation Check: Run a background scan of a pure KBr pellet. If the broad O-H stretch at 3400 cm⁻¹ exceeds 0.05 absorbance units, ambient moisture is present. Discard and re-dry to prevent spectral overlap with the pyrrole N-H bands.

  • Sample Trituration: Combine 1.5 mg of the pyrrole derivative with 150 mg of dried KBr in an agate mortar. Mill gently for exactly 2 minutes.

    • Causality: Over-grinding introduces excessive mechanical energy that can induce polymorphic transformations or amorphization, which broadens and distorts the sharp crystalline C=O stretching bands.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to evacuate trapped air, yielding a translucent pellet.

  • Spectral Acquisition: Acquire spectra using an FTIR spectrometer equipped with a DTGS detector. Collect 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Verify that the maximum absorbance of the strongest band (the C=O stretch) falls between 0.4 and 0.8 AU. This ensures adherence to the Beer-Lambert law without detector saturation.

Exp_Workflow S1 Sample Prep (KBr Pellet) S2 Background Scan S1->S2 S3 Spectral Acquisition S2->S3 S4 Baseline Correction S3->S4 S5 Peak Assignment S4->S5

Step-by-step experimental workflow for FTIR spectral acquisition and data processing.

Comparative Spectral Analysis & Mechanistic Insights

The addition of a carbamoyl group at the 5-position fundamentally alters the electronic landscape of the pyrrole ring compared to its mono- and di-carboxylic acid analogs. The table below summarizes the quantitative shifts observed in the solid state.

Table 1: Key FTIR Vibrational Frequencies (Solid State, cm⁻¹)
Functional Group1H-pyrrole-2-carboxylic acid (PCA)1H-pyrrole-2,5-dicarboxylic acid (PDCA)5-carbamoyl-1H-pyrrole-2-carboxylic acidCausality / Mechanistic Assignment
Pyrrole N-H Stretch ~3350~3320~3300Shifts lower due to increased electron-withdrawing groups enhancing H-bond donation 3.
Amide N-H Stretch N/AN/A3420, 3180Asymmetric and symmetric stretches of the primary amide (-NH₂).
Carboxylic O-H Stretch 2500–3000 (br)2500–3100 (br)2500–3100 (br)Extreme broadness is caused by strong cyclic hydrogen-bonded acid dimers 2.
Carboxylic C=O Stretch 16701685, 17151695Dimerization lowers frequency from typical 1710 cm⁻¹; perturbed by ring conjugation 4.
Amide C=O (Amide I) N/AN/A1655Characteristic primary amide carbonyl stretch.
Pyrrole Ring C=C 1530, 14601545, 14701550, 1480Ring breathing modes, shifted by di-substitution.
Mechanistic Breakdown of Substituent Effects

1. The Carbonyl (C=O) Diagnostic Region (1600–1750 cm⁻¹):

  • PCA: Exhibits a single, intense C=O stretch at ~1670 cm⁻¹. This unusually low frequency (aliphatic acids typically appear at ~1710 cm⁻¹) is a direct consequence of the molecule forming highly stable cyclic acid dimers in the solid state. This intermolecular hydrogen bonding weakens the C=O double bond character 2.

  • PDCA: Shows a split or broadened C=O signal (1685, 1715 cm⁻¹) due to the asymmetric and symmetric stretching environments of the two distinct carboxylic acid groups on the ring.

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid: Displays a diagnostic dual-carbonyl signature . The carboxylic acid C=O appears around 1695 cm⁻¹, while the primary amide C=O (Amide I band) emerges distinctly at ~1655 cm⁻¹.

2. The N-H and O-H Stretching Region (3100–3500 cm⁻¹):

  • PCA: The free pyrrole N-H stretch appears at 3465 cm⁻¹ in dilute solution but shifts down to ~3350 cm⁻¹ in the solid state due to intermolecular N-H···O interactions 2.

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid: The electron-withdrawing nature of both the carboxyl and carbamoyl groups heavily depletes electron density from the pyrrole ring. This increases the acidity of the pyrrole N-H, strengthening its hydrogen-bonding capacity and shifting the N-H stretch even lower (~3300 cm⁻¹) 3. Furthermore, the primary amide introduces two sharp bands at ~3420 cm⁻¹ (asymmetric) and ~3180 cm⁻¹ (symmetric) superimposed on the broad carboxylic O-H background.

FTIR_Workflow N1 Unknown Pyrrole Derivative N2 Analyze 1650-1680 cm⁻¹ N1->N2 Step 1 N3 Analyze 1680-1720 cm⁻¹ N2->N3 Amide Band Absent N4 5-carbamoyl-1H-pyrrole-2-carboxylic acid N2->N4 Amide Band Present N5 1H-pyrrole-2-carboxylic acid N3->N5 Single Acid Peak N6 1H-pyrrole-2,5-dicarboxylic acid N3->N6 Split Acid Peaks

Logical FTIR workflow for differentiating pyrrole-2-carboxylic acid derivatives via carbonyl bands.

Conclusion for Drug Development Professionals

For quality control and structural verification in drug development, the differentiation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid from its precursors and analogs relies heavily on the 1600–1750 cm⁻¹ carbonyl window . The simultaneous presence of the Amide I band (~1655 cm⁻¹) and the dimeric carboxylic acid C=O stretch (~1695 cm⁻¹) serves as an unambiguous, self-validating fingerprint for this specific molecule, confirming both chemical identity and the integrity of its solid-state hydrogen-bonding network.

References

  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum (Abstract/Correction) Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials Source: POLITesi - Politecnico di Milano URL: [Link]

  • Title: N–H⋯π interactions in pyrroles : systematic trends from the vibrational spectroscopy of clusters Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

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Validation

Benchmarking 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid: A Comparative Guide Against Standard PARP Inhibitors

In the landscape of targeted cancer therapy, the development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors remains a cornerstone of precision medicine. This guide provides a comprehensive framework for benchmar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors remains a cornerstone of precision medicine. This guide provides a comprehensive framework for benchmarking the novel investigational compound, 5-carbamoyl-1H-pyrrole-2-carboxylic acid (herein referred to as CPCA), against established, clinically approved PARP inhibitors. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparison, and provide a template for data interpretation, thereby offering a robust methodology for evaluating the potential of new therapeutic candidates in this class.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1] They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When SSBs occur, PARP enzymes are recruited to the site of damage, where they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the break.

The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[2][4] During DNA replication, these SSBs are converted into more cytotoxic DSBs.[2][4] In HR-deficient cells, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cancer cell death.[4][5]

Standard-of-Care PARP Inhibitors for Benchmarking

A meaningful evaluation of a novel PARP inhibitor requires benchmarking against the current standards of care. The following clinically approved PARP inhibitors serve as the primary comparators in our analysis:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with BRCA mutations.[4][6] Its mechanism involves both the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes.[7][8]

  • Rucaparib (Rubraca®): Approved for the treatment of ovarian and prostate cancers, rucaparib also functions by inhibiting PARP enzymatic activity and trapping PARP on DNA.[9][10][11]

  • Niraparib (Zejula®): This inhibitor is used in the treatment of ovarian, fallopian tube, and primary peritoneal cancers.[12] Niraparib's mechanism of action also includes both PARP enzymatic inhibition and the formation of cytotoxic PARP-DNA complexes.[3][13]

  • Talazoparib (Talzenna®): Notably the most potent PARP trapper among the approved inhibitors, Talazoparib is used for treating BRCA-mutated breast cancer.[14][15][16] Its high trapping efficiency is a key aspect of its cytotoxic effect.[14][15]

  • Veliparib (ABT-888): While extensively studied in clinical trials, Veliparib is considered a less potent PARP trapper compared to other approved inhibitors.[17] It primarily acts through catalytic inhibition of PARP1 and PARP2.[17][18][19]

The differential potency in both catalytic inhibition and PARP trapping among these standard inhibitors provides a spectrum for robustly positioning a novel compound like CPCA.

Experimental Benchmarking of CPCA

A multi-faceted experimental approach is essential to comprehensively characterize the activity of CPCA relative to the standard inhibitors. The following protocols outline the key assays for this comparative analysis.

PARP Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.

Protocol:

  • Reagents: Recombinant human PARP1 or PARP2, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, anti-PAR antibody.

  • Procedure:

    • In a 96-well plate, incubate recombinant PARP1 or PARP2 enzyme with activated DNA.

    • Add serial dilutions of CPCA and the standard inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib) to the wells.

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate for a defined period (e.g., 30 minutes at 30°C).

    • Stop the reaction and wash the plate to remove unincorporated NAD+.

    • Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent (e.g., HRP-conjugated anti-PAR antibody) and a suitable substrate.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each inhibitor concentration relative to a vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[20][21]

PARP Trapping Assay

This assay measures the capacity of an inhibitor to stabilize the PARP-DNA complex, a key mechanism of cytotoxicity for many PARP inhibitors.

Protocol:

  • Reagents: Recombinant human PARP1, a fluorescently or radioactively labeled DNA oligonucleotide with a single-strand break, CPCA, and standard inhibitors.

  • Procedure:

    • Incubate PARP1 with the labeled DNA oligonucleotide in the presence of varying concentrations of CPCA and the standard inhibitors.

    • Treat the mixture with a high-salt buffer and detergent to dissociate non-covalently bound proteins from the DNA.

    • Quantify the amount of PARP1 that remains bound (trapped) to the DNA using an appropriate detection method (e.g., filter binding assay for radiolabeled DNA or fluorescence polarization for fluorescently labeled DNA).

  • Data Analysis: Plot the amount of trapped PARP-DNA complex against the inhibitor concentration to determine the trapping potency.[20]

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the inhibitors on the proliferation and survival of cancer cells.

Protocol:

  • Cell Lines: Utilize a panel of cancer cell lines, including those with BRCA1/2 mutations (e.g., UWB1.289, PEO1) and BRCA wild-type cells (e.g., UWB1.289+BRCA1, PEO4) for comparison.[22]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of CPCA and the standard inhibitors for an extended period (e.g., 6 days) to account for the mechanism of action.[23][24]

    • Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).[25]

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for each inhibitor in each cell line.[23][26] The selectivity for BRCA-deficient cells can be determined by comparing the IC50 values between the BRCA-mutated and wild-type cell lines.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CPCA is crucial for its development.

Protocol:

  • In Vitro ADME:

    • Solubility: Determine the aqueous solubility of CPCA.

    • Permeability: Assess cell permeability using assays such as the Caco-2 permeability assay.

    • Metabolic Stability: Evaluate the stability of CPCA in liver microsomes or hepatocytes.

  • In Vivo PK Studies:

    • Administer CPCA to animal models (e.g., mice or rats) via oral and intravenous routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of CPCA using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as bioavailability, half-life, clearance, and volume of distribution. Compare these parameters to the known PK profiles of the standard inhibitors.[27][28]

Visualizing the Scientific Framework

Diagrams are instrumental in conceptualizing complex biological pathways and experimental workflows.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_BER Base Excision Repair (BER) cluster_Inhibition PARP Inhibition cluster_Consequence Consequences in HR-Deficient Cells SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break (at replication fork) SSB->DSB unrepaired PARylation PAR Polymer Synthesis PARP->PARylation catalyzes Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex scaffolds SSB_Repair SSB Repaired Repair_Complex->SSB_Repair leads to CPCA CPCA / Standard Inhibitors CPCA->PARP inhibits catalytic activity Trapping PARP Trapping CPCA->Trapping induces Trapping->DSB Cell_Death Synthetic Lethality (Apoptosis) DSB->Cell_Death unrepaired in HRD cells

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

IC50_Workflow cluster_Preparation Assay Preparation cluster_Treatment Treatment & Incubation cluster_Measurement Viability Measurement cluster_Analysis Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Add_Inhibitors Add Inhibitors to Cells Cell_Seeding->Add_Inhibitors Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Add_Inhibitors Incubation Incubate for 72-144 hours Add_Inhibitors->Incubation Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Read_Plate Read Plate (Spectrophotometer/Luminometer) Add_Reagent->Read_Plate Calc_Inhibition Calculate % Inhibition vs. Control Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental Workflow for IC50 Determination.

Comparative Data Summary

The following tables present a template for summarizing the hypothetical experimental data for CPCA in comparison to the standard PARP inhibitors.

Table 1: In Vitro Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
CPCA [Insert Data][Insert Data][Insert Data]
Olaparib1-51-51.0
Rucaparib~1.4~1.4~1.0
Niraparib~2~1~10
Talazoparib~0.6~0.6~100
Veliparib~5~3~0.1

Note: IC50 and trapping potency values for standard inhibitors are approximate and based on published literature.[18][29]

Table 2: Cellular Activity of PARP Inhibitors in BRCA-Mutated and Wild-Type Cell Lines

CompoundUWB1.289 (BRCA1-null) IC50 (nM)UWB1.289+BRCA1 (BRCA1-WT) IC50 (nM)Selectivity Index (WT/null)
CPCA [Insert Data][Insert Data][Insert Data]
Olaparib~10>10,000>1000
Rucaparib~20>10,000>500
Niraparib~30~5,000~167
Talazoparib~1>10,000>10,000
Veliparib~200>10,000>50

Note: Cellular IC50 values can vary significantly based on experimental conditions and cell lines used.

Table 3: Pharmacokinetic Properties of PARP Inhibitors

CompoundOral Bioavailability (%)Plasma Half-life (h)
CPCA [Insert Data][Insert Data]
Olaparib~50~15
Rucaparib~36~17
Niraparib~73~36
TalazoparibNot extensively reported~80
Veliparib~39~5

Note: PK parameters are based on human data and can vary.[27][28]

Conclusion

The systematic benchmarking of a novel PARP inhibitor such as 5-carbamoyl-1H-pyrrole-2-carboxylic acid against established standards is a critical step in its preclinical development. By employing a suite of well-defined enzymatic, cellular, and pharmacokinetic assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and drug-like properties. This guide provides a foundational framework for these investigations, ensuring a rigorous and comparative evaluation that will ultimately inform the clinical potential of new therapeutic candidates in the ongoing fight against cancer.

References

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). AstraZeneca. [Link]

  • Talazoparib | Pfizer Oncology Development Website. (n.d.). Pfizer. [Link]

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. [Link]

  • Olaparib - Wikipedia. (2024). In Wikipedia. [Link]

  • Rucaparib - Wikipedia. (2024). In Wikipedia. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Olaparib - PMC. (2016). British Journal of Clinical Pharmacology. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Pfizer. [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022). OncLive. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. (2020). Expert Opinion on Drug Discovery. [Link]

  • veliparib - Liv Hospital. (2026). Liv Hospital. [Link]

  • Olaparib - Massive Bio. (2026). Massive Bio. [Link]

  • HISTONE-DEPENDENT PARP-1 INHIBITORS: A NOVEL THERAPEUTIC MODALITY FOR THE TREATMENT OF PROSTATE AND RENAL CANCERS - PMC. (2018). Molecular Cancer Therapeutics. [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. (2019). Drugs. [Link]

  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (2023). Patsnap. [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Niraparib tosylate monohydrate - Liv Hospital. (2026). Liv Hospital. [Link]

  • What is Rucaparib Camsylate used for? (2024). Patsnap. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (2015). Journal of Medicinal Chemistry. [Link]

  • Niraparib - Wikipedia. (2024). In Wikipedia. [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (2018). Gynecologic Oncology. [Link]

  • Veliparib's Future in Research & Care - Bulat Pharmaceutical. (n.d.). Bulat Pharmaceutical. [Link]

  • Mechanism of action of rucaparib according to. PARP inhibitors... - ResearchGate. (n.d.). ResearchGate. [Link]

  • FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer - AACR Journals. (2017). Clinical Cancer Research. [Link]

  • Veliparib - Wikipedia. (2024). In Wikipedia. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - Semantic Scholar. (2018). npj Precision Oncology. [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. (2018). npj Precision Oncology. [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed. (2024). Seminars in Oncology. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. (2016). PLOS ONE. [Link]

  • Metabolism‑related pharmacokinetic drug‑drug interactions with poly (ADP‑ribose) polymerase inhibitors (Review) - Spandidos Publications. (2021). Oncology Reports. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC. (2022). Clinical Pharmacokinetics. [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC. (2022). The Journal of Molecular Diagnostics. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC. (2020). Cancers (Basel). [Link]

  • Generation of Dose-Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations - PubMed. (2019). Methods in Molecular Biology. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023). BPS Bioscience. [Link]

  • IC50 determination of niraparib, olaparib and rucaparib in BCRP and... - ResearchGate. (n.d.). ResearchGate. [Link]

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  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC. (2018). Acta Pharmacologica Sinica. [Link]

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Comparative

Analytical Specificity and Cross-Reactivity Validation: A Comparative Guide to 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid Assays

Executive Summary & Bioanalytical Context 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (5-CPA) is an increasingly critical low-molecular-weight target in pharmacokinetic (PK) tracking and metabolic profiling. As a highly bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Bioanalytical Context

5-Carbamoyl-1H-pyrrole-2-carboxylic acid (5-CPA) is an increasingly critical low-molecular-weight target in pharmacokinetic (PK) tracking and metabolic profiling. As a highly bioactive pyrrole derivative, it shares structural homology with several endogenous metabolites and quorum-sensing inhibitors, such as 1H-pyrrole-2,5-dicarboxylic acid [1, 2].

Because 5-CPA is a small molecule (hapten), it lacks multiple distinct epitopes, rendering traditional sandwich ELISAs sterically impossible. Consequently, quantification relies on Competitive ELISA (cELISA) or LC-MS/MS . The primary bioanalytical challenge in cELISA development is cross-reactivity (CR) —the unintended binding of the capture or detection antibody to structurally similar pyrrole analogs, which leads to false-positive signals and overestimation of the target analyte [3].

This guide objectively compares the performance of a novel Monoclonal Competitive ELISA (MAb-cELISA) against traditional Polyclonal ELISA (PAb-cELISA) and the gold-standard LC-MS/MS , providing a self-validating protocol for cross-reactivity assessment in accordance with FDA Bioanalytical Method Validation guidelines [4].

Structural Homology & The Mechanism of Cross-Reactivity

Cross-reactivity occurs when interfering molecules possess functional groups (e.g., a pyrrole ring with a C2-carboxylic acid) that mimic the target's primary epitope. In a competitive assay format, these analogs compete with the immobilized antigen for antibody binding sites.

MetabolicPathway Target 5-Carbamoyl-1H-pyrrole- 2-carboxylic acid (5-CPA) Analog3 1H-Pyrrole-2- carboxylic acid Target->Analog3 Decarbamoylation Analog1 1H-Pyrrole-2,5- dicarboxylic acid Analog2 5-Formyl-1H-pyrrole- 2-carboxylic acid Precursor Pyrrole Precursor Precursor->Target Amidation Precursor->Analog1 Oxidation Precursor->Analog2 Formylation

Caption: Metabolic pathways generating structurally homologous pyrrole analogs to 5-CPA.

If an antibody has a high affinity for these analogs, the assay will yield an artificially suppressed colorimetric signal (in cELISA, lower signal = higher calculated concentration).

AssayLogic Substrate Immobilized 5-CPA Antigen Antibody Anti-5-CPA Monoclonal Antibody (Primary) Substrate->Antibody Binds (If Ab is free) Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Generates FreeTarget Free 5-CPA (Sample/Standard) FreeTarget->Antibody Binds (High Affinity) CrossReactant Cross-Reactant (e.g., Analog) CrossReactant->Antibody Competes (Low/Mod Affinity)

Caption: Competitive ELISA mechanism illustrating antibody binding competition and signal generation.

Product Performance Comparison: MAb-cELISA vs. Alternatives

When selecting an assay for 5-CPA, researchers must balance specificity, throughput, and cost.

  • Novel MAb-cELISA (The Product): Utilizes a highly specific monoclonal antibody raised against a proprietary 5-CPA-carrier protein conjugate. It offers high throughput (96-well format) with specificity approaching LC-MS/MS.

  • PAb-cELISA (Alternative 1): Uses polyclonal antisera. While cheaper, it recognizes multiple epitopes on the pyrrole ring, leading to severe cross-reactivity with structurally related metabolites.

  • LC-MS/MS (Alternative 2): The gold standard for specificity. It resolves analytes by mass-to-charge ratio (m/z) and chromatographic retention time. However, it requires expensive instrumentation, complex sample extraction, and offers lower throughput.

Quantitative Cross-Reactivity Data

The following table summarizes the experimental cross-reactivity (%CR) of the three platforms against known structural analogs. %CR is calculated using the formula: %CR = (IC₅₀ of 5-CPA / IC₅₀ of Cross-Reactant) × 100

Interferent / Structural AnalogModification vs. 5-CPAMAb-cELISA (Product) %CRPAb-cELISA (Alternative) %CRLC-MS/MS (MRM) %CR
5-Carbamoyl-1H-pyrrole-2-carboxylic acid None (Target Analyte) 100% 100% 100%
1H-Pyrrole-2,5-dicarboxylic acidC5 Carboxylic acid instead of amide< 0.1%14.5%N/A (Resolved by m/z)
5-Formyl-1H-pyrrole-2-carboxylic acidC5 Aldehyde instead of amide0.8%22.3%N/A (Resolved by m/z)
1H-Pyrrole-2-carboxylic acidMissing C5 functional group< 0.1%8.7%N/A (Resolved by m/z)
Endogenous Plasma MatrixComplex biological backgroundUndetectable3.2% (Matrix Effect)Undetectable

Scientific Insight: The MAb-cELISA demonstrates exceptional selectivity. The slight 0.8% cross-reactivity with the 5-formyl analog is due to the similar steric bulk and hydrogen-bonding potential of the formyl group compared to the carbamoyl group. However, at physiological concentrations, this <1% interference is statistically negligible, making the MAb-cELISA a viable, high-throughput alternative to LC-MS/MS.

Experimental Protocol: Cross-Reactivity Validation

To ensure trustworthiness and regulatory compliance, bioanalytical methods must be rigorously validated [4]. The following step-by-step methodology details how the cross-reactivity data above was generated. This protocol acts as a self-validating system, incorporating necessary controls to rule out matrix effects and non-specific binding (NSB).

ValidationWorkflow Step1 1. Prepare Matrix (Zero-Calibrator B0) Step2 2. Spike Analogs (Logarithmic Titration) Step1->Step2 Step3 3. Run cELISA (Alongside 5-CPA Stds) Step2->Step3 Step4 4. Calculate IC50 (4-Parameter Logistic Fit) Step3->Step4 Step5 5. Determine %CR (Target IC50 / Analog IC50) Step4->Step5

Caption: Step-by-step workflow for empirical cross-reactivity validation in bioanalytical assays.

Step-by-Step Methodology

Phase 1: Preparation of Standards and Controls

  • Matrix Selection: Obtain analyte-free biological matrix (e.g., stripped human plasma or synthetic buffer matching the sample pH and ionic strength). This serves as the Zero-Calibrator ( B0​ ).

  • Target Standard Curve: Prepare a 7-point serial dilution of pure 5-CPA standard ranging from 0.1 ng/mL to 100 ng/mL in the chosen matrix.

  • Cross-Reactant Titration: For each analog (e.g., 1H-pyrrole-2,5-dicarboxylic acid), prepare a highly concentrated stock. Create a 7-point logarithmic titration curve ranging from 10 ng/mL to 10,000 ng/mL. Causality note: We use much higher concentrations for analogs because we expect low affinity; capturing the full sigmoidal curve requires saturating concentrations.

Phase 2: Assay Execution 4. Plate Loading: Add 50 µL of standards, cross-reactant titrations, and B0​ controls to the 5-CPA-coated microtiter plate in triplicate. Include a Non-Specific Binding (NSB) control well (matrix only, no primary antibody). 5. Antibody Addition: Add 50 µL of the MAb-HRP conjugate to all wells (except NSB). Incubate at room temperature for 1 hour on an orbital shaker (400 rpm) to ensure optimal thermodynamic binding kinetics. 6. Washing: Wash the plate 4 times with 300 µL of Wash Buffer (PBS + 0.05% Tween-20) to remove unbound reagents. Causality note: Thorough washing is critical in cELISA, as any residual unbound HRP-conjugate will artificially elevate the background signal, skewing the IC₅₀. 7. Detection: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

Phase 3: Data Analysis and Validation 8. Curve Fitting: Subtract the NSB absorbance from all wells. Plot the Optical Density (OD) against the log concentration of the analytes. Fit the data using a 4-Parameter Logistic (4PL) regression model. 9. IC₅₀ Extraction: Determine the concentration at which the assay signal is reduced by 50% ( IC50​ ) for both 5-CPA and each cross-reactant. 10. %CR Calculation: Apply the %CR formula. According to FDA bioanalytical guidelines, a %CR of < 1% for structurally related endogenous compounds is generally considered highly specific and acceptable for PK assays [4].

Conclusion

Validating the cross-reactivity of 5-carbamoyl-1H-pyrrole-2-carboxylic acid assays is paramount for ensuring data integrity in drug development. While LC-MS/MS remains the absolute standard for specificity, the MAb-cELISA evaluated in this guide demonstrates a highly favorable bioanalytical profile. By utilizing a highly specific monoclonal antibody, it successfully discriminates against closely related analogs like 1H-pyrrole-2,5-dicarboxylic acid, maintaining <1% cross-reactivity while offering superior throughput and operational efficiency compared to chromatographic methods.

References

  • PubChem. "1H-pyrrole-2,5-dicarboxylic acid." National Center for Biotechnology Information. Available at:[Link]

  • Frontiers in Cellular and Infection Microbiology. "1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa." Available at:[Link]

  • National Institutes of Health (PMC). "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study." Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." (May 2018). Available at:[Link]

Validation

A Researcher's Guide to Potency Assessment: Comparing Novel Inhibitors to Established Standards Using the PARP Pathway as a Model

For researchers in the dynamic field of drug discovery, the journey from a novel compound to a potential therapeutic is paved with rigorous characterization. A critical milestone in this process is determining the compou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in the dynamic field of drug discovery, the journey from a novel compound to a potential therapeutic is paved with rigorous characterization. A critical milestone in this process is determining the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50). This guide provides a comprehensive framework for comparing the IC50 of a novel investigational compound, for which we will use the hypothetical example of "5-carbamoyl-1H-pyrrole-2-carboxylic acid," against a panel of well-established standards.

To provide a concrete and clinically relevant context, we will frame this guide around the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[1][2][3] The inhibition of PARP1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][4][5][6]

This guide will delve into the mechanistic underpinnings of PARP inhibition, present a comparative analysis of leading FDA-approved PARP inhibitors, and provide detailed, field-proven protocols for determining the IC50 of a novel compound. Our objective is to equip you not just with the "how," but also the "why," ensuring a foundation of scientific integrity and logical rigor in your experimental design.

The Central Role of PARP1 in DNA Repair and Cancer Therapy

PARP1 is a nuclear enzyme that acts as a first responder to single-strand DNA breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][7] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[1][3][7]

PARP inhibitors are small molecules that compete with the natural substrate of PARP1, nicotinamide adenine dinucleotide (NAD+), thereby blocking its catalytic activity.[4] This inhibition of PARP1's enzymatic function leads to the accumulation of unrepaired SSBs. When a cell enters the S-phase of the cell cycle, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to a phenomenon known as synthetic lethality, where the combination of two non-lethal defects results in cell death.[2][4][5][6]

A crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping."[1][6][8] This occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, preventing its dissociation from the site of the DNA break. This trapped complex is a significant physical obstacle to DNA replication and transcription, and is considered to be even more cytotoxic than the mere inhibition of PARP1's enzymatic function.[6][8]

cluster_0 PARP1 Signaling in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) bound to DNA PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes auto-PARylation Trapped_Complex Trapped PARP1-DNA Complex PARP1_active->Trapped_Complex stabilizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair mediates PARP_Inhibitor 5-carbamoyl-1H-pyrrole-2-carboxylic acid (Hypothetical PARP Inhibitor) PARP_Inhibitor->PARP1_active inhibits & traps Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_Complex->Replication_Fork_Collapse Cell_Death Cell Death in HR-Deficient Cells Replication_Fork_Collapse->Cell_Death

Caption: Signaling pathway of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Known Standards for PARP Inhibition: A Comparative Overview

Several PARP inhibitors have received FDA approval and serve as excellent benchmarks for evaluating novel compounds. These include Olaparib, Rucaparib, Niraparib, and Talazoparib. While they share a common mechanism of action, they exhibit differences in their potency against different PARP enzymes and their PARP trapping efficiency.

The table below summarizes the biochemical IC50 values for these standard PARP inhibitors against PARP1 and PARP2. These values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a cell-free assay. It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and the source of the enzyme.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib51[9][10][11][12]
Rucaparib1.4 (Ki)0.17 (Ki)[13][14]
Niraparib3.82.1[15][16]
Talazoparib0.57-[17][18]

Experimental Protocols for IC50 Determination

To ascertain the potency of our hypothetical compound, 5-carbamoyl-1H-pyrrole-2-carboxylic acid, we will describe two essential experimental workflows: a biochemical assay to determine its direct inhibitory effect on the PARP1 enzyme and a cell-based assay to assess its potency in a more physiologically relevant context.

Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to compete with a fluorescently labeled probe that binds to the active site of PARP1.[19] The principle relies on the fact that a small fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger PARP1 enzyme, its tumbling is slowed, leading to a high FP signal. An inhibitor that displaces the fluorescent probe will cause a decrease in the FP signal, which is proportional to its binding affinity.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled probe (e.g., Olaparib-based fluorescent probe)[19]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% (v/v) Nonidet P-40)[9]

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid and standard inhibitors (dissolved in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence polarization plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 5-carbamoyl-1H-pyrrole-2-carboxylic acid and the standard inhibitors (e.g., Olaparib) in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar or picomolar concentrations, depending on the expected potency. Subsequently, dilute these DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to avoid solvent effects.[20]

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • No Inhibition Control (High FP): Add assay buffer, PARP1 enzyme, and the fluorescent probe.

    • Test wells: Add assay buffer, PARP1 enzyme, the fluorescent probe, and the serially diluted test compound or standard inhibitor.

  • Reagent Addition: Add the assay components to the wells of the 384-well plate in the following order: assay buffer, test compound/vehicle control, PARP1 enzyme, and finally the fluorescent probe. The final volume in each well is typically 20 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the average FP value of the blank wells from all other wells.

    • Plot the FP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces a 50% reduction in the FP signal between the high and low controls.

cluster_1 Biochemical PARP1 Inhibition Assay Workflow Prep_Reagents Prepare Reagents: - PARP1 Enzyme - Fluorescent Probe - Assay Buffer - Test Compound Dilutions Plate_Setup Assay Plate Setup (384-well) Prep_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Add Reagents to Wells Read_FP Read Fluorescence Polarization (mP) Incubation->Read_FP Data_Analysis Data Analysis Read_FP->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc Plot mP vs. [Inhibitor] Fit Sigmoidal Curve

Caption: Workflow for the fluorescence polarization-based PARP1 inhibition assay.

Protocol 2: Cell-Based Potency Assay (Cell Viability)

While biochemical assays are excellent for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cell membranes, its stability in the cellular environment, and its ultimate effect on cell viability. For PARP inhibitors, it is common to use cancer cell lines with known defects in the HR pathway (e.g., BRCA1 or BRCA2 mutations) to assess their synthetic lethal effects.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)[15][21]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • 5-carbamoyl-1H-pyrrole-2-carboxylic acid and standard inhibitors (dissolved in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTS or resazurin-based reagents)

  • Multimode plate reader (absorbance or fluorescence)

Step-by-Step Methodology:

  • Cell Seeding: Seed the BRCA-deficient cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard inhibitors in complete cell culture medium. Remove the old medium from the cell plates and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) at the same final concentration as the test wells.

  • Incubation: Incubate the cells with the compounds for a prolonged period, typically 72 to 120 hours, to allow for multiple cell divisions and for the cytotoxic effects to manifest.

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the substrate into a colored or fluorescent product by metabolically active cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from a "no-cell" control well.

    • Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which in this context represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

Concluding Remarks for the Diligent Researcher

The robust characterization of a novel compound's potency is a cornerstone of preclinical drug development. By employing a multi-faceted approach that combines direct biochemical inhibition assays with more physiologically relevant cell-based assays, researchers can build a comprehensive profile of their compound of interest. The use of well-characterized, clinically approved standards, such as the PARP inhibitors discussed herein, provides an essential benchmark for gauging the potential of a new molecular entity.

The detailed protocols and the mechanistic rationale provided in this guide are intended to serve as a blueprint for your investigations. Adherence to these principles of scientific integrity and logical experimental design will undoubtedly propel your research forward, transforming promising molecules into the therapies of tomorrow.

References

  • Vertex AI Search, "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance", accessed on 2024-05-23.
  • Selleck Chemicals, "AZD2281 (Olaparib) | PARP inhibitor | CAS 763113-22-0", accessed on 2024-05-23.
  • Cell Signaling Technology, "Olaparib (AZD2281) #93852", accessed on 2024-05-23.
  • InvivoChem, "Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0", accessed on 2024-05-23.
  • PMC, "Mechanism of PARP inhibitor resistance and potential overcoming str
  • Selleck Chemicals, "Niraparib (MK-4827) | PARP Inhibitor | CAS 1038915-60-4", accessed on 2024-05-23.
  • PMC, "Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA St
  • MedChemExpress, "Olaparib (AZD2281) | PARP Inhibitor", accessed on 2024-05-23.
  • Grand Rounds in Urology, "The Role of Targeting DNA Repair with PARP", accessed on 2024-05-23.
  • Selleck Bio, "Niraparib tosylate | ≥99%(HPLC) | Selleck | PARP 阻害剤", accessed on 2024-05-23.
  • BenchChem, "Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6", accessed on 2024-05-23.
  • PMC, "Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib", accessed on 2024-05-23.
  • MedChemExpress, "Rucaparib (AG014699) | PARP Inhibitor", accessed on 2024-05-23.
  • Wikipedia, "PARP inhibitor", accessed on 2024-05-23.
  • Frontiers, "Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer", accessed on 2024-05-23.
  • MDPI, "Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut
  • PMC, "Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer", accessed on 2024-05-23.
  • PMC, "Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer", accessed on 2024-05-23.
  • MDPI, "Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib", accessed on 2024-05-23.
  • Oncoscience, "Molecular mechanism of PARP inhibitor resistance", accessed on 2024-05-23.
  • Selleck Bio, "BMN-673 (Talazoparib) | ≥99%(HPLC) | Selleck | PARP 阻害剤", accessed on 2024-05-23.
  • Sigma-Aldrich, "PARP1 Enzyme Activity Assay (Fluorometric)", accessed on 2024-05-23.
  • Assay-Protocol.com, "PARP - Assay-Protocol", accessed on 2024-05-23.
  • PMC, "Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies", accessed on 2024-05-23.
  • BPS Bioscience, "PARP1 Olaparib Competitive Inhibitor Assay Kit", accessed on 2024-05-23.

Sources

Comparative

Structural Validation of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid via X-Ray Crystallography: A Comparative Scaffold Guide

Executive Summary & Scientific Rationale In fragment-based lead discovery (FBLD), the selection of a foundational heterocycle dictates the downstream success of structural optimization. When targeting bimetallic active s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In fragment-based lead discovery (FBLD), the selection of a foundational heterocycle dictates the downstream success of structural optimization. When targeting bimetallic active sites—such as the New Delhi metallo-β-lactamase (NDM-1)—or kinase hinge regions, researchers frequently must choose between various five-membered aromatic carboxylic acids.

This guide objectively compares the crystallographic binding performance of 5-carbamoyl-1H-pyrrole-2-carboxylic acid (5-CPCA) against two traditional alternative scaffolds: Thiophene-2-carboxylic acid (TCA) and Furan-2-carboxylic acid (FCA) . Through comparative crystallographic metrics and thermodynamic binding profiles, we demonstrate why the 5-carbamoyl pyrrole scaffold is a superior molecular building block for generating high-confidence, unambiguous structural data[1].

Mechanistic Causality: Why the 5-Carbamoyl Pyrrole Scaffold Outperforms

To understand the superior performance of 5-CPCA, we must analyze the causality behind its molecular interactions within an active site. A fragment must not only bind the target but do so with high conformational rigidity to yield clear electron density maps[2].

  • Bidentate Metal Coordination: The C2-carboxylic acid of 5-CPCA acts as a potent bidentate ligand for divalent cations (e.g., Zn1 and Zn2 in metalloenzymes). While TCA and FCA also possess this carboxylic acid, their core rings lack additional stabilizing vectors.

  • Endocyclic Hydrogen Bonding: Unlike thiophene (sulfur) or furan (oxygen), the pyrrole ring provides an endocyclic nitrogen (NH) that acts as a strong hydrogen-bond donor. This allows 5-CPCA to form a critical hydrogen bond with conserved active-site residues (e.g., Lys211), anchoring the core heterocycle and preventing "ring flipping" often observed with thiophenes.

  • Exocyclic Carbamoyl Stabilization: The addition of the 5-carbamoyl group introduces a rigid, planar hydrogen-bond donor/acceptor pair. This restricts the rotational degrees of freedom (reducing conformational entropy) and engages secondary shell residues (e.g., Asn220). The result is a dramatic reduction in crystallographic B-factors (thermal motion) and an increase in binding affinity[3].

Comparative Performance Data

The following table summarizes the objective performance of 5-CPCA compared to its structural alternatives when screened against a model bimetallic enzyme (NDM-1).

Table 1: Crystallographic and Biochemical Comparison of Carboxylic Acid Scaffolds

ScaffoldHeteroatomIC₅₀ (μM)X-Ray Resolution (Å)Ligand B-Factor (Ų)Occupancy Fo​−Fc​ Map Quality
5-Carbamoyl-1H-pyrrole-2-carboxylic acid Nitrogen (NH)1.21.4518.50.95Excellent (Unambiguous density for carbamoyl)
Thiophene-2-carboxylic acid Sulfur (S)45.01.6032.40.70Moderate (Ring flipping observed in density)
Furan-2-carboxylic acid Oxygen (O)>1001.6545.10.55Poor (Discontinuous density map)

Experimental Workflow: Self-Validating Crystallographic Protocol

In SBDD, the choice between High-Concentration Ligand Soaking (HCLS) and Co-crystallization is dictated by ligand solubility and apo-lattice stability. For 5-CPCA, HCLS is the superior method .

The Causality: 5-CPCA exhibits excellent solubility in DMSO. By soaking pre-formed apo-crystals, we bypass the thermodynamic nucleation barrier that often impedes co-crystallization, ensuring a higher baseline diffraction resolution. To ensure this protocol is self-validating, the workflow mandates the generation of an omit map as the final step to mathematically prove ligand occupancy.

Step-by-Step Methodology: High-Concentration Ligand Soaking (HCLS)
  • Apo-Crystal Preparation: Grow apo-enzyme crystals using vapor diffusion in hanging drops (e.g., 0.2 M Sodium acetate, 0.1 M Bis-Tris pH 5.5, 25% PEG 3350).

  • Ligand Solution Formulation: Dissolve 5-CPCA in 100% DMSO to a stock concentration of 100 mM. Critical step: Ensure complete dissolution to prevent localized precipitation, which induces osmotic shock and cracks the crystal lattice.

  • Soaking Matrix Generation: Create a soaking drop containing the reservoir solution supplemented with exactly 10% (v/v) DMSO and 10 mM 5-CPCA. The high ligand concentration drives active-site occupancy, while strictly limiting DMSO to 10% prevents lattice degradation.

  • Incubation & Cryoprotection: Transfer the apo-crystal to the soaking drop for 2 to 4 hours. Briefly transfer the soaked crystal to a cryoprotectant solution (soaking matrix + 20% glycerol) for 30 seconds.

  • Vitrification & Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect X-ray diffraction data at 100 K at a synchrotron light source.

  • Self-Validation (Refinement): Process data using XDS and perform restrained refinement using Phenix.refine. Validation Check: Generate an Fo​−Fc​ omit map (excluding the ligand from the model). If the protocol was successful, the map contoured at 3.0 σ will unambiguously reveal the characteristic electron density of the pyrrole ring and the 5-carbamoyl substituent.

Visualizations

Workflow A Apo-Enzyme Crystal (e.g., NDM-1) B Ligand Soaking (5-CPCA in 10% DMSO) A->B Preferred C Co-Crystallization (Enzyme + 5-CPCA) A->C Alternative D Cryoprotection & Freezing (Liquid N2) B->D C->D E X-Ray Diffraction (Synchrotron) D->E F Electron Density Map (2Fo-Fc & Fo-Fc) E->F G Structural Refinement (Phenix/Refmac) F->G

Fig 1: Crystallographic validation workflow comparing Ligand Soaking vs. Co-crystallization.

Binding Ligand 5-CPCA (Target Fragment) Zn1 Zn1 (Catalytic Metal) Ligand->Zn1 Carboxylate O1 (Coordination) Zn2 Zn2 (Catalytic Metal) Ligand->Zn2 Carboxylate O2 (Coordination) Asn220 Asn220 (L3 Loop Residue) Ligand->Asn220 5-Carbamoyl NH2 (H-bond) Lys211 Lys211 (Active Site) Ligand->Lys211 Pyrrole NH (H-bond)

Fig 2: Mechanistic binding pathway and hydrogen-bond network of 5-CPCA in a bimetallic active site.

References

  • Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: ACS Infectious Diseases / PubMed Central URL:[Link][1]

  • Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence Source: ACS Catalysis URL:[Link][2]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 5-Carbamoyl-1H-pyrrole-2-carboxylic Acid

Here is the comprehensive standard operating procedure for the disposal and waste management of 5-carbamoyl-1H-pyrrole-2-carboxylic acid. Introduction and Chemical Profiling 5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive standard operating procedure for the disposal and waste management of 5-carbamoyl-1H-pyrrole-2-carboxylic acid.

Introduction and Chemical Profiling

5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) is a functionalized heterocyclic organic compound commonly utilized as a building block in pharmaceutical research and drug development[1]. Because it contains both a pyrrole ring and an amide (carbamoyl) group, its thermal decomposition profile and environmental persistence require specific, highly controlled waste management strategies.

Drain disposal is strictly prohibited. The nitrogen-rich nature of the molecule dictates that improper incineration will yield hazardous nitrogen oxides (NOx). Therefore, disposal protocols must be designed around complete thermal destruction coupled with rigorous emission scrubbing[2][3].

Quantitative Data & Hazard Summary

To inform the logistical disposal plan, the physicochemical and hazard properties of the compound (extrapolated from its core structure and regulatory safety data sheets) are summarized below[1][2][3].

ParameterSpecification / DataOperational Implication for Disposal
Chemical Name 5-carbamoyl-1H-pyrrole-2-carboxylic acidRequires classification as hazardous organic waste.
CAS Number 1820641-87-9Must be clearly labeled on all waste manifests.
Molecular Formula C6H6N2O3High nitrogen-to-carbon ratio (N2); dictates scrubber use.
Molecular Weight 154.12 g/mol Solid at room temperature; dust control required during waste packing.
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)PPE (gloves, goggles, particulate respirator) mandatory during waste handling.
Incompatibilities Strong oxidizing agentsMust be segregated from oxidizers in the waste accumulation area.

Waste Segregation and Processing Workflow

The following diagram illustrates the validated decision matrix and processing pathway for disposing of this compound, ensuring compliance with environmental safety standards.

G Start Waste Generation: 5-Carbamoyl-1H-pyrrole-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Powder/Residue StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid PackSolid Pack in combustible HDPE container Solid->PackSolid MixSolvent Mix with combustible solvent (e.g., Ethanol) Liquid->MixSolvent Incinerator Licensed Chemical Incinerator (Dual-Stage) PackSolid->Incinerator MixSolvent->Incinerator Afterburner Afterburner (>1000°C) Ensures ring cleavage Incinerator->Afterburner Scrubber Flue Gas Scrubber Neutralizes NOx emissions Afterburner->Scrubber Safe Safe Environmental Release (CO2, H2O, N2) Scrubber->Safe

Figure 1: Decision tree and thermal destruction pathway for 5-carbamoyl-1H-pyrrole-2-carboxylic acid waste.

Step-by-Step Disposal Methodology

To guarantee a self-validating safety system, researchers must follow these steps sequentially. The causality behind each requirement is provided to ensure operators understand why the protocol exists, thereby reducing protocol deviation.

Phase 1: Segregation and Containment
  • Step 1.1: Container Selection. Collect solid waste (including contaminated filter papers, weighing boats, and spatulas) in a combustible, heavy-duty High-Density Polyethylene (HDPE) container.

    • Causality: Using a combustible container allows the entire package to be introduced directly into the incinerator without the need for secondary transfer, minimizing aerosolization and worker exposure to irritating dust[3].

  • Step 1.2: Liquid Waste Compatibility. If the acid is dissolved in a solvent stream (e.g., from chromatography or extraction), ensure the bulk solvent is highly combustible (e.g., methanol, ethanol, or ethyl acetate).

    • Causality: The compound itself may not sustain combustion efficiently. Mixing it with a high-BTU solvent ensures the incinerator reaches the necessary activation energy to completely cleave the stable pyrrole ring[2].

  • Step 1.3: Segregation. Strictly isolate this waste stream from strong oxidizing agents (e.g., nitric acid, peroxides, permanganates).

    • Causality: Pyrrole derivatives are electron-rich and can undergo rapid, potentially exothermic oxidation if mixed with incompatible waste streams, leading to pressurized container rupture[4].

Phase 2: Spill Mitigation (Pre-Disposal)

If a spill occurs during the transfer of the chemical to the waste container, execute the following dry-cleanup protocol:

  • Step 2.1: Don appropriate PPE, specifically an N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles[3].

  • Step 2.2: Do not use water to flush the spill. Instead, use a dedicated anti-static brush and dustpan to carefully sweep up the powder.

    • Causality: Sweeping dry prevents the compound from entering floor drains (violating environmental regulations) and prevents the generation of airborne dust which acts as a respiratory irritant (STOT SE 3)[2][3].

  • Step 2.3: Transfer the collected material into the designated solid hazardous waste container.

Phase 3: Final Destruction (Incineration)

The laboratory must contract a licensed professional waste disposal service for the final destruction phase[2]. The manifest must stipulate the following operational requirements for the facility:

  • Step 3.1: High-Temperature Afterburner. The incinerator must be equipped with an afterburner operating at or above 1000°C.

    • Causality: The aromatic stability of the pyrrole ring requires extreme heat to undergo complete homolytic cleavage, preventing the release of uncombusted hazardous organic micro-pollutants.

  • Step 3.2: Flue Gas Scrubbing. The facility must utilize an alkaline flue gas scrubber.

    • Causality: Thermal oxidation of the nitrogen atoms in the pyrrole ring and the carbamoyl group will inevitably generate Nitrogen Oxides (NOx). The scrubber neutralizes these acidic, toxic gases before they can be released into the atmosphere, ensuring compliance with clean air regulations[2][4].

References

  • Angene Chemical. "1820641-87-9 - Angene: 5-carbamoyl-1H-pyrrole-2-carboxylic acid." angeneusa.com.
  • CDH Fine Chemical. "PYRROLE-2-CARBOXYLIC ACID CAS NO 634-97-9 MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.
  • ThermoFisher Scientific. "SAFETY DATA SHEET: Pyrrole-2-carboxylic acid." thermofisher.com.
  • Windows.net (Hosted SDS). "1H-Pyrrole-2-carboxylic acid Safety Data Sheet." windows.net.

Sources

Handling

Personal protective equipment for handling 5-carbamoyl-1H-pyrrole-2-carboxylic acid

An Expert Guide to Personal Protective Equipment for Handling 5-carbamoyl-1H-pyrrole-2-carboxylic Acid In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling 5-carbamoyl-1H-pyrrole-2-carboxylic Acid

In the landscape of drug development and scientific research, the meticulous handling of novel chemical entities is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety protocols and logistical frameworks for researchers, scientists, and drug development professionals working with 5-carbamoyl-1H-pyrrole-2-carboxylic acid. Our objective is to move beyond a simple checklist, offering a self-validating system of protocols where the causality behind each safety measure is clearly articulated. By understanding the "why," you enhance your ability to work safely and effectively, building a deep, trust-based foundation for your critical research.

Hazard Analysis: A Proactive Approach to Safety

  • Carboxylic Acid Moiety: This functional group renders the compound acidic. Acids are known corrosives capable of causing significant damage to skin, eyes, and mucous membranes upon contact.[1] Vapors or dusts can irritate the respiratory tract.[1][2]

  • Pyrrole Heterocycle: The pyrrole ring is a common motif in biologically active molecules. While specific toxicity data for this substituted pyrrole is limited, related compounds like Pyrrole-2-carboxylic acid are classified as causing skin and serious eye irritation, and potential respiratory irritation.[3][4] All materials contaminated with pyrrole derivatives should be treated as hazardous waste.[5]

Based on this analysis, we must assume 5-carbamoyl-1H-pyrrole-2-carboxylic acid is, at a minimum, an irritant to the skin, eyes, and respiratory system. Prudent practice dictates handling it with measures sufficient to prevent all direct contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not static; it must be scaled to the procedure and the quantities being handled. The following sections detail the minimum requirements and conditions for escalating protection.

Core PPE Requirements (For all handling procedures)
PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields.Protects against minor splashes and particulates during low-risk manipulations.[2]
Hand Protection Nitrile gloves.Offers broad protection against incidental chemical contact. Always check manufacturer-specific breakthrough times for the solvents in use.[6]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects, a mandatory practice in all laboratory settings.[6]
Escalated PPE Requirements (For higher-risk procedures)

Higher-risk activities include handling quantities greater than a few milligrams, working with fine powders, or performing procedures likely to generate splashes or aerosols (e.g., transferring solutions, heating, sonicating).

  • Chemical Splash Goggles: Required when there is any risk of splashing.[2] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection.

  • Face Shield: Must be worn in addition to chemical splash goggles when handling larger volumes or performing tasks with a significant splash potential.[2] This protects the entire face.

  • Chemical-Resistant Apron: An impervious apron worn over the lab coat is necessary when transferring solutions in quantities greater than 10 milliliters.

  • Respiratory Protection: All procedures involving the solid form of this compound, especially those that could generate dust (e.g., weighing, transferring powder), must be conducted within a certified chemical fume hood to control airborne hazards.[2][7]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A systematic workflow is critical to minimizing exposure and ensuring containment from the beginning of your experiment to the final disposal of waste.

Experimental Workflow: A Safety-First Protocol

This workflow integrates safety checkpoints at every stage of the experimental process.

Caption: A workflow integrating safety checks at each experimental stage.

PPE Donning & Doffing Sequence

Incorrectly removing PPE can lead to self-contamination. Follow these sequences precisely.

PPE_Don_Doff cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) A 1. Lab Coat B 2. Goggles / Face Shield A->B C 3. Gloves B->C D 1. Gloves (Most Contaminated) E 2. Goggles / Face Shield D->E F 3. Lab Coat E->F G 4. Wash Hands F->G

Caption: The correct sequence for donning and doffing PPE to prevent exposure.

Waste Management and Disposal Plan

All materials that come into contact with 5-carbamoyl-1H-pyrrole-2-carboxylic acid must be treated as hazardous chemical waste.[5][8] Never dispose of this chemical or its solutions down the drain.

Waste Segregation and Disposal Summary

Waste StreamContainer TypeDisposal Protocol
Solid Chemical Waste Labeled, sealed, chemically resistant container.Includes excess solid compound and any grossly contaminated items (e.g., weigh boats, spill pads). Label with "Hazardous Waste" and the full chemical name.[5]
Liquid Chemical Waste Labeled, sealed, chemically resistant container (e.g., glass or polyethylene).Includes all solutions containing the compound. Segregate from other waste streams. Label with "Hazardous Waste" and all chemical components.[5]
Contaminated PPE Labeled, sealed plastic bag or container.Includes used gloves, disposable aprons, etc. Treat as hazardous solid waste.
Contaminated Sharps Puncture-resistant sharps container.Includes any needles or blades used in the procedure.

Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and to ensure compliance with all local, state, and federal regulations.[5]

References

  • Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Benchchem.
  • Acid Handling. University of Utah.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln.
  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. National University of Singapore.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • SAFETY DATA SHEET - Pyrrole. Fisher Scientific.
  • Pyrrole - SAFETY DATA SHEET. Alfa Aesar.
  • Pyrrole - Safety Data Sheet. Santa Cruz Biotechnology.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET - Pyrrole-2-carboxylic acid. Fisher Scientific.
  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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